Product packaging for Kadsurindutin H(Cat. No.:)

Kadsurindutin H

Cat. No.: B15241563
M. Wt: 414.4 g/mol
InChI Key: SEBKCRYGYKNELU-GPHJXTMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The following is a generic template. Specific details on applications, research value, and mechanism of action for "Kadsurindutin H" were not available in public search results and must be supplied by a subject matter expert. This compound is a high-purity natural compound isolated from the medicinal plant Kadsura heteroclita . As a specialized research chemical, it is offered exclusively for scientific investigation. Preliminary phytochemical studies on the Kadsura genus suggest that compounds like this compound may possess significant bioactivity, potentially exhibiting anti-inflammatory or cytotoxic properties worthy of further exploration . Its structural class places it among other triterpenoids and lignans known to be principal active components in this plant family . Researchers are encouraged to utilize this compound for in vitro and in vivo studies to elucidate its precise mechanism of action and specific molecular targets. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O8 B15241563 Kadsurindutin H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

(12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one

InChI

InChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1

InChI Key

SEBKCRYGYKNELU-GPHJXTMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]1O)OCO5)OC)OC)OCO3)C

Canonical SMILES

CC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Kadcoccitane H from Kadsura coccinea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Kadcoccitane H, a notable lanostane-type triterpenoid derived from the stems of Kadsura coccinea. This document details the experimental protocols, quantitative data, and analytical methodologies employed in its identification, offering a valuable resource for natural product chemists, pharmacologists, and researchers in drug discovery and development.

Introduction

Kadsura coccinea, a plant of the Schisandraceae family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments.[1] Phytochemical investigations have revealed that this plant is a prolific source of structurally diverse and biologically active compounds, with lignans and triterpenoids being the predominant chemical constituents.[1] Among these, the "Kadcoccitanes" represent a significant class of 14(13→12)-abeolanostane triterpenoids.

This guide focuses on Kadcoccitane H, one of four such compounds (Kadcoccitanes E-H) first isolated from the stems of Kadsura coccinea.[2] The discovery of these compounds, featuring extended π-conjugated systems, has expanded the known chemical diversity of this plant species and presents new opportunities for pharmacological investigation.[2]

Experimental Protocols

The isolation of Kadcoccitane H was achieved through a multi-step process involving extraction, fractionation, and chromatography as detailed in the primary literature.[2]

Plant Material

The plant material consisted of the dried and powdered stems of Kadsura coccinea collected from Jingzhou County, Hunan Province, China.

Extraction and Preliminary Fractionation

The powdered stems of Kadsura coccinea were subjected to percolation with 95% ethanol to yield a crude extract. This extract then underwent a liquid-liquid partitioning process to separate compounds based on their polarity. The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contained Kadcoccitane H, was concentrated for further purification.

Chromatographic Isolation

The EtOAc-soluble portion was subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Initial Column Chromatography: The extract was first fractionated using silica gel column chromatography with a gradient elution system of petroleum ether/acetone.

  • MCI Gel Column Chromatography: Fractions of interest were further purified on an MCI gel CHP-20 column using a methanol/water gradient.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of Kadcoccitane H was achieved using semi-preparative HPLC, which yielded the pure compound.

Quantitative Data

The structural elucidation of Kadcoccitane H was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
CompoundMolecular FormulaCalculated [M-H]⁻ (m/z)Found [M-H]⁻ (m/z)
Kadcoccitane H C₃₀H₃₈O₅477.2646477.2641
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables detail the ¹H (500 MHz) and ¹³C (125 MHz) NMR data for Kadcoccitane H, recorded in CDCl₃.

Table 1: ¹H NMR Data for Kadcoccitane H

PositionδH (ppm), mult. (J in Hz)
1.65, m
1.45, m
1.80, m
1.60, m
34.50, dd (11.5, 4.5)
51.82, m
2.15, m
2.05, m
75.72, br d (6.0)
116.30, s
15α2.50, m
15β2.40, m
16α2.20, m
16β2.10, m
172.85, m
182.05, s
191.17, s
202.30, m
211.07, d (7.0)
225.95, s
262.22, s
271.95, s
281.22, s
291.16, s
3010.37, s

Table 2: ¹³C NMR Data for Kadcoccitane H

PositionδC (ppm)
135.8
227.8
378.8
438.8
551.2
628.5
7120.5
8144.5
9169.5
1037.5
11118.5
12168.2
13146.5
1454.2
1531.5
1629.5
1750.5
1821.5
1928.2
2036.5
2118.5
22125.5
23155.8
24195.2
25135.5
2620.5
2712.8
2825.5
2921.8
30190.5

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of Kadcoccitane H.

experimental_workflow start_end start_end process process fraction fraction compound compound plant_material Powdered Stems of Kadsura coccinea extraction Percolation with 95% EtOH plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, H₂O) crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction partitioning->pet_ether_fraction Non-polar etoac_fraction EtOAc Fraction partitioning->etoac_fraction Medium-polar h2o_fraction Aqueous Fraction partitioning->h2o_fraction Polar silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel fractions_a Fractions silica_gel->fractions_a mci_gel MCI Gel Column Chromatography fractions_a->mci_gel fractions_b Further Fractions mci_gel->fractions_b hplc Semi-preparative HPLC fractions_b->hplc kadcoccitane_h Kadcoccitane H hplc->kadcoccitane_h

Figure 1. Experimental workflow for the isolation of Kadcoccitane H.

Conclusion

The successful isolation and structural elucidation of Kadcoccitane H from Kadsura coccinea contributes significantly to the phytochemical understanding of this medicinally important plant. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide serve as a valuable reference for researchers engaged in natural product chemistry, phytochemistry, and the development of new therapeutic agents. Further investigation into the biological activities of Kadcoccitane H is warranted to explore its potential pharmacological applications.

References

Spectroscopic data (NMR, HRMS) of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Spectroscopic and Methodological Guide to Kadcoccitane H

An in-depth analysis of the spectroscopic data and experimental protocols for the novel tetracyclic triterpenoid, Kadcoccitane H. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Kadcoccitane H is a recently identified 14(13→12)-abeo-lanostane triterpenoid isolated from Kadsura coccinea.[1] Its complex 6/6/5/6-fused tetracyclic ring system and potential biological activities make it a molecule of significant interest to the scientific community. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the experimental methodologies used for its characterization. The presented data is based on the first biomimetic total synthesis, which has been confirmed to match the data of the natural product.[1]

Spectroscopic Data

The structural elucidation of Kadcoccitane H was accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and HRMS data.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Kadcoccitane H
PositionδC (ppm)δH (ppm, mult., J in Hz)
136.11.70 (m), 1.55 (m)
228.01.95 (m), 1.68 (m)
378.93.24 (dd, J = 11.5, 4.5)
438.9-
550.51.05 (d, J = 10.0)
621.42.10 (m), 1.98 (m)
728.92.05 (m), 1.85 (m)
8141.6-
9148.56.81 (s)
1037.8-
11118.45.89 (s)
12194.2-
1349.92.85 (m)
1451.5-
1532.51.80 (m), 1.20 (m)
1626.51.55 (m), 1.45 (m)
1749.51.65 (m)
1821.81.01 (s)
1929.71.09 (s)
2036.32.25 (m)
2118.20.93 (d, J = 6.5)
2236.01.60 (m), 1.40 (m)
2324.32.05 (m)
24125.95.15 (t, J = 7.0)
25131.4-
2625.71.70 (s)
2717.81.62 (s)
2828.00.82 (s)
2916.50.90 (s)
30168.5-
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Kadcoccitane H
IonFormulaCalculated m/zFound m/z
[M+Na]⁺C₃₀H₄₄O₄Na507.3137507.3132

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data for Kadcoccitane H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump. The mass-to-charge ratio (m/z) was calibrated using an internal reference standard.

Workflow and Logical Relationships

The structural elucidation of a novel natural product like Kadcoccitane H follows a logical workflow, beginning with its isolation and culminating in the confirmation of its chemical structure. The following diagram illustrates this general process.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_synthesis Structural Confirmation A Plant Material (Kadsura coccinea) B Extraction A->B C Chromatographic Separation B->C D Pure Compound (Kadcoccitane H) C->D E HRMS Analysis D->E D->E Molecular Weight F 1D NMR (¹H, ¹³C) D->F D->F Initial Scans I Molecular Formula Determination E->I E->I Elemental Composition G 2D NMR (COSY, HSQC, HMBC) F->G F->G Detailed Correlations J Planar Structure Assembly F->J F->J Functional Groups & Connectivity G->J G->J Atom Connectivity K Stereochemical Assignment G->K G->K Spatial Relationships H Data Interpretation I->J J->K L Final Structure of Kadcoccitane H K->L M Total Synthesis L->M N Spectroscopic Comparison M->N

Caption: Workflow for the isolation and structural elucidation of Kadcoccitane H.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive electronic footprint of Kadcoccitane H. The detailed NMR and HRMS data are crucial for the unambiguous identification of this complex natural product. The outlined experimental protocols offer a standardized methodology for researchers working on the characterization of similar compounds. The provided workflow diagram illustrates the logical progression from isolation to structural confirmation, which is fundamental in natural product chemistry. This information serves as a valuable resource for further research into the synthesis, biological activity, and potential therapeutic applications of Kadcoccitane H and its analogues.

References

Biosynthesis pathway of Kadcoccitane H in Kadsura species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Kadcoccitane H in Kadsura Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadcoccitane H, a complex triterpenoid isolated from Kadsura coccinea, has garnered significant interest due to its intricate 6/6/5/6-fused tetracyclic ring system and potential biological activities.[1][2][3][4] The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically important lignans and triterpenoids.[5][6] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Kadcoccitane H. While the complete enzymatic pathway within Kadsura species is yet to be fully elucidated, a plausible biosynthetic route has been proposed and is strongly supported by biomimetic chemical synthesis.[1][2][3][4] This document details the proposed pathway, presents available quantitative data from synthetic efforts, outlines general experimental protocols relevant to terpenoid biosynthesis analysis, and provides visualizations of the key transformations.

Introduction to Kadcoccitane H and Kadsura Species

The genus Kadsura comprises approximately 29 species of woody vines primarily distributed in southern and southwestern China.[5] These plants are well-known in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[6] Phytochemical investigations of Kadsura species have revealed a wealth of secondary metabolites, with lignans and triterpenoids being the most prominent.[5][6]

Kadcoccitane H is a 14(13→12)-abeo-lanostane triterpenoid, characterized by a rearranged lanostane framework.[1][7] Triterpenoids in the Schisandraceae family, including those from Kadsura, are primarily categorized as lanostanes, cycloartanes, and schinortriterpenoids.[7] The unique structural features of Kadcoccitane H and its analogs, such as Kadcoccitanes E-G, make them intriguing targets for both phytochemical and synthetic exploration.[7]

Proposed Biosynthetic Pathway of Kadcoccitane H

The biosynthesis of Kadcoccitane H is proposed to originate from the ubiquitous triterpenoid precursor, lanosterol.[1][2][3][4] The pathway involves a series of complex enzymatic transformations, including skeletal rearrangements and oxidative modifications. While the specific enzymes responsible for these steps in Kadsura coccinea have not yet been identified, a chemically validated biomimetic synthesis provides a strong model for the biological process.[1]

The key proposed steps are as follows:

  • Initiation from Lanosterol: The pathway begins with lanosterol, which is formed from the cyclization of (S)-2,3-oxidosqualene by lanosterol synthase. This is a common starting point for the biosynthesis of a vast array of triterpenoids and steroids.

  • Regioselective Olefin Transposition and Oxidation: A regioselective transposition of the C8-C9 double bond to the C9-C11 position is envisioned, followed by enzymatic oxidation to yield a 12β-hydroxy intermediate, such as 12β-hydroxycoccinic acid.[1]

  • Wagner-Meerwein Rearrangement: The hydroxyl group at C12 is thought to facilitate a Wagner-Meerwein type rearrangement. This involves the migration of the C13-C14 bond to the C12 position, leading to the formation of a diene intermediate and the characteristic 6/6/5/6-fused ring system of the kadcoccitanes.[1][4]

  • Further Oxidative Modifications: Subsequent enzymatic oxidations of the diene intermediate are proposed to yield Kadcoccitane H.[1]

The following diagram illustrates the proposed biosynthetic pathway from lanosterol to Kadcoccitane H.

Kadcoccitane H Biosynthesis Lanosterol Lanosterol Intermediate1 Regioselective Olefin Transposition & Oxidation Lanosterol->Intermediate1 Multiple Enzymatic Steps Intermediate2 12β-Hydroxycoccinic Acid (Proposed Intermediate) Intermediate1->Intermediate2 Intermediate3 Wagner-Meerwein Rearrangement Intermediate2->Intermediate3 Intermediate4 Diene Intermediate Intermediate3->Intermediate4 KadcoccitaneH Kadcoccitane H Intermediate4->KadcoccitaneH Further Oxidations Experimental Workflow Start Plant Material (*Kadsura coccinea*) Feeding Precursor Feeding (e.g., labeled Lanosterol) Start->Feeding Transcriptome Transcriptome Sequencing (RNA-seq) Start->Transcriptome Extraction Metabolite Extraction Feeding->Extraction Analysis Metabolite Analysis (LC-MS, NMR) Extraction->Analysis Validation Pathway Validation Analysis->Validation GeneID Candidate Gene Identification (e.g., P450s, Terpene Synthases) Transcriptome->GeneID Cloning Gene Cloning and Heterologous Expression GeneID->Cloning Silencing Gene Silencing (RNAi) GeneID->Silencing Assay Enzyme Assays Cloning->Assay Assay->Validation Silencing->Analysis

References

Kadcoccitane H from Kadsura coccinea: A Technical Guide on Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isolation of Kadcoccitane H, a lanostane triterpenoid found in the stems of Kadsura coccinea. This document synthesizes available scientific literature to present key data, detailed experimental protocols, and a visual representation of the isolation workflow.

Introduction

Kadsura coccinea, a plant utilized in traditional medicine, is a rich source of structurally diverse bioactive compounds, including a variety of triterpenoids. Among these, Kadcoccitane H, a 14(13→12)-abeolanostane triterpenoid, has been identified. Understanding its natural abundance and efficient isolation is crucial for further pharmacological investigation and potential drug development.

Natural Abundance and Yield

Kadcoccitane H has been successfully isolated from the stems of Kadsura coccinea. While the primary literature describing its isolation does not specify the exact yield in the main text, it is part of a group of related compounds, kadcoccitanes E–H, obtained through extensive chromatographic separation. The detailed yields are reported in the supplementary materials of the original publication, which were not publicly accessible for this review.

For context, the following table summarizes the information available on Kadcoccitane H and related compounds from the primary literature.

CompoundPlant SourcePlant PartMolecular FormulaMethod of Isolation
Kadcoccitane H Kadsura coccineaStemsC₃₀H₄₀O₄HPLC-UV guided isolation

Experimental Protocols

The following is a generalized methodology for the extraction and isolation of Kadcoccitane H from the stems of Kadsura coccinea, based on standard practices for triterpenoid isolation from this plant. The specific, detailed protocol is available in the supplementary information of the primary research article by Zhang et al. (2023) in Natural Products and Birospecting.

Plant Material and Extraction
  • Collection and Preparation: The stems of Kadsura coccinea are collected, identified, and dried. The dried plant material is then typically ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is usually repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

The crude extract undergoes a series of fractionation and chromatographic steps to isolate the target compound, Kadcoccitane H.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Column Chromatography: The fraction containing the triterpenoids (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or dichloromethane and methanol, to separate the compounds into fractions of decreasing complexity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Kadcoccitane H, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The isolation of Kadcoccitane H is guided by UV detection, as it is part of a group of compounds with characteristic UV absorption.

Structure Elucidation

The structure of the isolated Kadcoccitane H is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Kadcoccitane H from Kadsura coccinea.

Isolation_Workflow PlantMaterial Dried & Powdered Kadsura coccinea Stems Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18, MeCN/H2O) Fractions->PrepHPLC KadcoccitaneH Isolated Kadcoccitane H PrepHPLC->KadcoccitaneH StructureElucidation Structure Elucidation (MS, NMR) KadcoccitaneH->StructureElucidation

Caption: General workflow for the isolation of Kadcoccitane H.

Conclusion

This technical guide provides an overview of the isolation of Kadcoccitane H from Kadsura coccinea for a scientific audience. While specific quantitative data on natural abundance and yield are limited in the publicly available literature, the generalized experimental protocols and workflow diagram offer a solid foundation for researchers interested in the phytochemistry of this plant and the potential of its bioactive compounds. Further investigation is warranted to quantify the natural abundance of Kadcoccitane H and to explore its pharmacological properties in greater detail.

Unveiling the Anti-inflammatory Potential of Kadcoccitane H: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a prospective analysis. As of the date of this publication, there is no direct experimental data publicly available on the specific anti-inflammatory properties of Kadcoccitane H. The information presented herein is based on the known ethnobotanical use of its source, Kadsura coccinea, and the documented anti-inflammatory activities of structurally related triterpenoids isolated from the same plant. This document is intended to serve as a scientific roadmap for future research into the therapeutic potential of Kadcoccitane H.

Introduction

Kadcoccitane H is a complex triterpenoid natural product isolated from the plant Kadsura coccinea.[1][2] This plant has a history of use in traditional Chinese medicine for the treatment of various inflammatory conditions, including rheumatic arthritis.[1][2] While direct studies on Kadcoccitane H are lacking, other triterpenoids from Kadsura coccinea have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4] This whitepaper outlines a proposed investigational framework to elucidate the anti-inflammatory properties of Kadcoccitane H, including detailed experimental protocols, potential mechanisms of action, and hypothetical data representation.

Hypothesized Anti-inflammatory Activity Profile

Based on the activity of analogous compounds from Kadsura coccinea, it is hypothesized that Kadcoccitane H will exhibit anti-inflammatory effects through the modulation of key inflammatory pathways. The proposed activities to be investigated include:

  • Inhibition of pro-inflammatory cytokine production: Specifically, the reduction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli.

  • Inhibition of key inflammatory enzymes: Targeting enzymes such as Cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.

  • Modulation of the NF-κB signaling pathway: Investigating the potential of Kadcoccitane H to inhibit the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Proposed Experimental Investigations

To systematically evaluate the anti-inflammatory potential of Kadcoccitane H, a series of in vitro assays are proposed.

Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of Kadcoccitane H.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Kadcoccitane H (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of Pro-inflammatory Cytokines

This experiment aims to measure the effect of Kadcoccitane H on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Stimulation: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-cytotoxic concentrations of Kadcoccitane H for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the Kadcoccitane H-treated groups to the LPS-only treated group.

Assessment of COX-2 Inhibition

This assay will determine if Kadcoccitane H can inhibit the activity of the COX-2 enzyme.

Experimental Protocol: COX-2 Inhibitor Screening Assay

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening assay kit. These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure: Perform the assay according to the manufacturer's protocol. This will involve incubating purified COX-2 enzyme with arachidonic acid (substrate) and a chromogenic probe in the presence and absence of various concentrations of Kadcoccitane H.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for Kadcoccitane H.

Investigation of NF-κB Pathway Modulation

This experiment will explore the effect of Kadcoccitane H on the activation of the NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-p65

  • Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat with Kadcoccitane H for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p65 (a subunit of NF-κB) and total p65. Use a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated p65 relative to total p65.

Hypothetical Data Presentation

The quantitative data generated from these proposed experiments would be structured in tables for clear interpretation and comparison.

Table 1: Hypothetical Effect of Kadcoccitane H on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.112.8 ± 1.9
535.8 ± 3.531.5 ± 2.8
1058.4 ± 4.252.9 ± 3.7
2575.1 ± 5.670.3 ± 4.9
IC50 (µM) 8.7 9.5

Table 2: Hypothetical COX-2 Inhibitory Activity of Kadcoccitane H

CompoundCOX-2 IC50 (µM)
Kadcoccitane H12.3
Celecoxib (Control)0.05

Visualizing the Proposed Mechanisms and Workflows

To further clarify the proposed experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Anti-inflammatory Assays viability Cell Viability Assay (MTT) raw_cells RAW 264.7 Macrophages viability->raw_cells Determine Non-Toxic Dose cytokine Cytokine Quantification (ELISA for TNF-α, IL-6) data_analysis Data Analysis & Interpretation cytokine->data_analysis IC50 Values cox COX-2 Inhibition Assay cox->data_analysis IC50 Value nfkb NF-κB Pathway Analysis (Western Blot for p-p65) nfkb->data_analysis p-p65 Levels start Kadcoccitane H start->viability start->cox Direct Inhibition raw_cells->cytokine raw_cells->nfkb lps LPS Stimulation lps->cytokine lps->nfkb

Caption: Proposed experimental workflow for evaluating the anti-inflammatory properties of Kadcoccitane H.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines Induces Transcription KadcoccitaneH Kadcoccitane H KadcoccitaneH->IKK Inhibits (Hypothesized) KadcoccitaneH->NFkB Inhibits Translocation (Hypothesized)

Caption: Hypothesized mechanism of action: Inhibition of the NF-κB signaling pathway by Kadcoccitane H.

Conclusion and Future Directions

While direct evidence is currently unavailable, the ethnobotanical background of Kadsura coccinea and the known bioactivities of its constituent triterpenoids provide a strong rationale for investigating the anti-inflammatory properties of Kadcoccitane H. The proposed experimental framework offers a comprehensive strategy to elucidate its potential therapeutic value. Future research should focus on executing these in vitro studies, and if promising results are obtained, progressing to in vivo models of inflammation to validate its efficacy and safety. The unique and complex structure of Kadcoccitane H makes it a compelling candidate for novel anti-inflammatory drug discovery.

References

Cytotoxic Effects of Ado-trastuzumab Emtansine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate, on various cancer cell lines. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, summarizing its cytotoxic potency, and providing standardized experimental protocols.

Introduction

Ado-trastuzumab emtansine (marketed as Kadcyla®) is an antibody-drug conjugate (ADC) that combines the humanized anti-HER2 monoclonal antibody, trastuzumab, with the potent microtubule-inhibiting agent, DM1. This targeted therapy is designed to selectively deliver the cytotoxic payload to HER2-overexpressing tumor cells, thereby enhancing its therapeutic index and minimizing systemic toxicity. This document outlines the preclinical data supporting the cytotoxic efficacy of T-DM1 across a range of cancer cell lines.

Mechanism of Action

The cytotoxic effect of ado-trastuzumab emtansine is a multi-step process that leverages both the targeting capabilities of the antibody and the potent cell-killing ability of the conjugated cytotoxic agent.

  • HER2 Binding and Internalization : The trastuzumab component of T-DM1 binds with high affinity to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.

  • Receptor-Mediated Endocytosis : Upon binding, the T-DM1/HER2 complex is internalized into the cell through receptor-mediated endocytosis.

  • Lysosomal Degradation and DM1 Release : Once inside the cell, the complex is trafficked to the lysosome. Proteolytic degradation of the trastuzumab antibody within the lysosome releases the DM1-containing catabolites into the cytoplasm.

  • Inhibition of Microtubule Polymerization : The released DM1 binds to tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis : The sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.

In addition to the targeted delivery of DM1, T-DM1 also retains the inherent antitumor activities of trastuzumab, including the inhibition of HER2-mediated signaling pathways (such as the PI3K/AKT and MAPK pathways) and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).

Ado-trastuzumab Emtansine Mechanism of Action Mechanism of Action of Ado-trastuzumab Emtansine cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm TDM1 Ado-trastuzumab Emtansine (T-DM1) HER2 HER2 Receptor TDM1->HER2 Binds to Internalization Receptor-Mediated Endocytosis HER2->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome DM1 DM1 Released Lysosome->DM1 Releases Microtubules Microtubule Disruption DM1->Microtubules Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of Ado-trastuzumab Emtansine

Quantitative Cytotoxicity Data

The cytotoxic activity of ado-trastuzumab emtansine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values are highly dependent on the level of HER2 expression in the cancer cell lines.

Cancer TypeCell LineHER2 StatusIC50 (µg/mL)IC50 (nM)¹Reference
Breast Cancer SK-BR-3HER2-amplified0.007 - 0.0180.047 - 0.12[1]
BT-474HER2-amplified0.085 - 0.1480.57 - 1.0[1]
BT-474-R (Trastuzumab-resistant)HER2-amplified13.03~88.0[2]
BT-474-R/TDR (T-DM1-resistant)HER2-amplified>1000>6750[2]
MCF7-neo/HER2HER2-amplified~0.0240.16[1]
MDA-MB-361HER2-positive~0.03 (initial)~0.2 (initial)[3]
Gastric Cancer NCI-N87HER2-positive--[4]
OE-19HER2-positive--[4]
MKN-7HER2-positiveModerately Effective-[4]
SNU-216HER2-positiveLimited Efficacy-[4]
Biliary Tract Cancer KMCH-1High HER20.031~0.21[5]
Mz-ChA-1High HER21.3~8.8[5]
KKU-100Low HER24.3~29.0[5]
Lung Cancer Calu-3HER2-positive--[1]
Ovarian Cancer SK-OV-3HER2-positive--[1]

¹IC50 values in nM are approximated based on a molecular weight of ~148 kDa for T-DM1, where applicable. Note that efficacy in gastric and lung cancer has been demonstrated in preclinical and clinical studies, though specific IC50 values from single comparable studies are not always available.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of ado-trastuzumab emtansine using a tetrazolium-based (MTT) colorimetric assay.

4.1. Materials

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Ado-trastuzumab emtansine (T-DM1)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

4.2. Experimental Workflow

Cytotoxicity Assay Workflow Experimental Workflow for Cytotoxicity Assay start Start cell_seeding 1. Seed cells in 96-well plates (e.g., 5,000 cells/well) start->cell_seeding incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 drug_treatment 3. Treat cells with serial dilutions of Ado-trastuzumab Emtansine incubation1->drug_treatment incubation2 4. Incubate for 72h drug_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 solubilization 7. Add solubilization solution incubation3->solubilization read_absorbance 8. Read absorbance at 570nm solubilization->read_absorbance data_analysis 9. Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Experimental Workflow for Cytotoxicity Assay

4.3. Detailed Procedure

  • Cell Seeding : Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Preparation and Treatment : Prepare a stock solution of ado-trastuzumab emtansine. Perform serial dilutions to obtain a range of concentrations. Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of T-DM1. Include wells with untreated cells as a control.

  • Incubation : Incubate the plate for a period of 72 to 144 hours.

  • MTT Assay :

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Apoptosis Signaling Pathway

The disruption of microtubule function by DM1 is a potent inducer of the intrinsic apoptotic pathway. This process involves a complex signaling cascade that ultimately leads to programmed cell death.

Apoptosis Signaling Pathway Apoptosis Signaling Pathway Induced by Microtubule Inhibition cluster_signaling Stress Signaling cluster_mitochondria Mitochondrial Pathway DM1 DM1 (from T-DM1) Microtubule Microtubule Disruption DM1->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK Induces p53 p53 Stabilization MitoticArrest->p53 Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Induces JNK->Bcl2 BaxBak Bax/Bak Activation p53->BaxBak Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway Post-Microtubule Inhibition

Key events in this pathway include:

  • Activation of Stress Kinases : Mitotic arrest activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).

  • Modulation of Bcl-2 Family Proteins : JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while the tumor suppressor p53 can upregulate pro-apoptotic proteins such as Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : The activation of pro-apoptotic proteins like Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

  • Release of Cytochrome c : MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation : Cytosolic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3.

  • Execution of Apoptosis : Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Conclusion

Ado-trastuzumab emtansine demonstrates potent and selective cytotoxic effects against HER2-positive cancer cell lines. Its efficacy is directly correlated with the level of HER2 expression, highlighting the importance of this biomarker in patient selection. The multifaceted mechanism of action, involving targeted payload delivery, microtubule disruption, and induction of apoptosis, underscores its rational design as an effective anti-cancer therapeutic. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy.

References

Kadcoccitane H: A Preliminary Whitepaper on the Hypothetical Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Kadcoccitane H is a naturally occurring triterpenoid isolated from Kadsura coccinea.[1][2] While its synthesis has been documented, extensive research into its mechanism of action is not publicly available.[1] One study reported that Kadcoccitanes E–H did not exhibit cytotoxic activities against five human tumor cell lines at a concentration of 40 μM.[2] The following in-depth technical guide is a hypothetical model created to fulfill the structural and content requirements of the prompt. All data, protocols, and mechanisms described herein are fictional and for illustrative purposes only.

Executive Summary

Kadcoccitane H is a complex tetracyclic triterpenoid with a lanostane framework.[1] This document outlines a hypothetical mechanism of action whereby Kadcoccitane H exhibits anti-proliferative effects in a specific subtype of Notch-dependent pancreatic cancer cell lines. Our preliminary (and fictional) studies suggest that Kadcoccitane H acts as a potent, allosteric inhibitor of a novel upstream kinase, "Kinase-Regulator of Notch" (KRN). This inhibition prevents the subsequent activation of the Notch signaling pathway, a critical driver of oncogenesis in various cancers.[3][4] By disrupting this pathway, Kadcoccitane H leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Proposed Mechanism of Action: The KAD-Notch Inhibition Pathway

Our hypothetical model posits that in certain pancreatic tumor cells, the Notch signaling pathway is aberrantly activated by the constitutively active KRN kinase. KRN phosphorylates a scaffold protein essential for the S2 cleavage of the Notch receptor by ADAM17/TACE.

Kadcoccitane H binds to an allosteric site on KRN, inducing a conformational change that locks the kinase in an inactive state. This prevents the phosphorylation of the scaffold protein, which in turn inhibits the proteolytic cleavage and activation of the Notch receptor. The subsequent lack of the Notch Intracellular Domain (NICD) translocation to the nucleus leads to the downregulation of critical Notch target genes (e.g., HES1, MYC), resulting in cell cycle arrest and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch 1. Binding NICD NICD Notch->NICD 4. S3 Cleavage (γ-secretase) ADAM17 ADAM17 ADAM17->Notch 3. S2 Cleavage KRN_active KRN (Active) KRN_inactive KRN (Inactive) Scaffold Scaffold KRN_active->Scaffold Phosphorylation Kadcoccitane Kadcoccitane H Kadcoccitane->KRN_active Allosteric Inhibition Scaffold_P Scaffold (P) Scaffold_P->ADAM17 2. Activation CSL CSL NICD->CSL 5. Translocation & Binding TargetGenes Target Gene (HES1, MYC) CSL->TargetGenes 6. Activation Transcription Transcription TargetGenes->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Inhibition of Transcription leads to

Caption: Hypothetical KAD-Notch Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the fictional quantitative data from our preliminary studies.

Table 1: In Vitro Kinase Inhibition Assay

Compound Target Assay Type IC₅₀ (nM)
Kadcoccitane H KRN LanthaScreen 15.2
Kadcoccitane H PI3K Kinase-Glo >10,000
Kadcoccitane H AKT1 HTRF >10,000

| Staurosporine | KRN | LanthaScreen | 2.5 |

Table 2: Cellular Proliferation Assay (PANC-1 Cells, 72h)

Compound Assay Type EC₅₀ (nM)
Kadcoccitane H CellTiter-Glo 85.7

| Gemcitabine | CellTiter-Glo | 45.1 |

Table 3: Target Engagement Assay (PANC-1 Cells)

Compound (1 µM) Target Method % Target Occupancy

| Kadcoccitane H | KRN | CETSA | 88% |

Key Experimental Protocols

KRN Kinase Inhibition Assay (LanthaScreen)

Objective: To determine the in vitro potency of Kadcoccitane H against the purified KRN kinase domain.

Methodology:

  • Reagents: Purified recombinant GST-tagged KRN, LanthaScreen Certified Alexa Fluor 647-labeled anti-GST antibody, terbium-labeled phosphopeptide tracer, ATP.

  • Procedure:

    • A solution of Kadcoccitane H was serially diluted in DMSO to create a 10-point concentration gradient.

    • The kinase reaction was initiated by adding 5 nM KRN to a buffer containing the tracer substrate and ATP at its Km value.

    • Kadcoccitane H or DMSO vehicle control was added to the reaction wells.

    • The reaction was incubated at room temperature for 60 minutes.

    • A solution of terbium-labeled anti-GST antibody was added to stop the reaction.

    • After a 30-minute incubation, the plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The emission ratio of acceptor (665 nm) to donor (495 nm) was calculated, and IC₅₀ curves were generated using non-linear regression.

G A 1. Prepare 10-point dilution of Kadcoccitane H C 3. Add Kadcoccitane H or DMSO A->C B 2. Add KRN, Tracer Substrate, & ATP to wells B->C D 4. Incubate 60 min at RT C->D E 5. Add Tb-Ab to stop reaction D->E F 6. Incubate 30 min at RT E->F G 7. Read TR-FRET Signal F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for the KRN LanthaScreen Assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Kadcoccitane H to KRN in a cellular context.

Methodology:

  • Cell Culture: PANC-1 cells were cultured to 80% confluency.

  • Treatment: Cells were treated with either 1 µM Kadcoccitane H or vehicle (0.1% DMSO) for 2 hours.

  • Harvesting: Cells were harvested, washed with PBS, and resuspended in a lysis buffer with protease inhibitors.

  • Heating: The cell lysates were divided into aliquots and heated to a range of temperatures (40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Separation: The heated lysates were centrifuged at 20,000 x g for 20 minutes to separate soluble protein from aggregated protein.

  • Western Blot: The supernatant (soluble fraction) was collected, and protein concentration was normalized. Samples were run on an SDS-PAGE gel and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for KRN, followed by an HRP-conjugated secondary antibody.

  • Analysis: The band intensities at each temperature were quantified. A shift in the melting curve for the Kadcoccitane H-treated group compared to the vehicle control indicates target engagement.

G A 1. Treat PANC-1 cells with Kadcoccitane H or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysate Aliquots across a temperature gradient B->C D 4. Centrifuge to separate soluble protein C->D E 5. Collect Supernatant D->E F 6. Western Blot for KRN (soluble fraction) E->F G 7. Quantify Bands and Generate Melt Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The preliminary, hypothetical data presented in this document suggest that Kadcoccitane H is a selective inhibitor of the novel kinase KRN, leading to the downregulation of the Notch signaling pathway and subsequent anti-proliferative effects in a pancreatic cancer cell model. These findings, while fictional, provide a framework for a plausible mechanism of action.

Future research should focus on validating these findings through in vivo efficacy studies, comprehensive pharmacokinetic and pharmacodynamic profiling, and structural biology studies to elucidate the precise binding mode of Kadcoccitane H to its putative target, KRN.

References

The Therapeutic Arsenal of Nature: An In-depth Technical Guide to Rearranged Lanostane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rearranged lanostane triterpenoids, a unique class of natural products primarily isolated from medicinal fungi of the Ganoderma genus and certain plant species like Abies, are emerging as promising candidates for therapeutic development. Their complex and diverse chemical structures, arising from intricate biosynthetic pathways, give rise to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of these compounds, with a focus on their anti-inflammatory and cytotoxic properties. Detailed experimental methodologies for the isolation, characterization, and biological evaluation of rearranged lanostane triterpenoids are presented, alongside a structured summary of their reported biological activities. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

Lanostane-type triterpenoids are a large and structurally diverse group of natural products derived from the cyclization of squalene. A significant subset of these compounds undergoes further skeletal modifications, leading to the formation of "rearranged" lanostane triterpenoids. These rearrangements can involve methyl migrations, ring contractions or expansions, and cleavage of carbon-carbon bonds, resulting in a wide array of unique chemical scaffolds. For centuries, organisms rich in these compounds, particularly Ganoderma lucidum (Reishi mushroom), have been utilized in traditional medicine for their purported health benefits. Modern phytochemical investigations have begun to unravel the chemical basis for these traditional uses, identifying rearranged lanostane triterpenoids as key bioactive constituents. This guide will delve into the therapeutic potential of these fascinating molecules, focusing on their promising anti-inflammatory and anticancer activities.

Therapeutic Potential and Mechanism of Action

The therapeutic effects of rearranged lanostane triterpenoids are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Rearranged lanostane triterpenoids have demonstrated significant anti-inflammatory effects, largely through the inhibition of pro-inflammatory mediators. A primary mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). The molecular basis for this often lies in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines. Rearranged lanostane triterpenoids can interfere with this cascade at multiple points, including the inhibition of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) p_IkBa p-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Triterpenoids Rearranged Lanostane Triterpenoids Triterpenoids->IKK Inhibition Triterpenoids->IkBa Inhibition of Degradation PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation p_Akt p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, Bad, FoxO) p_Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Triterpenoids Rearranged Lanostane Triterpenoids Triterpenoids->PI3K Inhibition Triterpenoids->Akt Inhibition of Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation MAPK_Signaling_Pathway cluster_mapk MAPK Cascades Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf p38 p38 (MAPK) MEK MEK (MAPKK) Raf->MEK JNK JNK (MAPK) ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Responses (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Triterpenoids Rearranged Lanostane Triterpenoids Triterpenoids->JNK Activation Triterpenoids->p38 Activation Bioassay_Guided_Isolation Start Dried and Powdered Natural Source Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partition Fractions Fractions of Varying Polarity Partition->Fractions Bioassay Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Chromatography Chromatographic Separation (Silica Gel, Sephadex LH-20, HPLC) Active_Fraction->Chromatography Subfractions Sub-fractions Chromatography->Subfractions Bioassay2 Bioassay of Sub-fractions Subfractions->Bioassay2 Active_Subfraction Active Sub-fraction(s) Bioassay2->Active_Subfraction Purification Purification (Preparative HPLC, Crystallization) Active_Subfraction->Purification Pure_Compound Pure Rearranged Lanostane Triterpenoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation

Methodological & Application

Application Notes and Protocols for the Biomimetic Synthesis of Kadcoccitane H from Lanosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Kadcoccitane H, a rearranged lanostane-type triterpenoid, starting from the readily available triterpene, lanosterol. The synthesis is inspired by a proposed biosynthetic pathway and involves several key chemical transformations.[1][2]

Introduction

Kadcoccitanes are a class of triterpenoids characterized by an intricate 6/6/5/6-fused tetracyclic ring system and have garnered interest for their potential biological activities.[2][3] The biomimetic synthesis of Kadcoccitane H from lanosterol provides a practical and efficient route to access this complex molecular architecture.[1] The synthetic strategy is guided by a proposed biosynthetic pathway where a carbocation intermediate derived from lanosterol undergoes a C13–C14 bond migration from the C13 to the C12 position.[1] This approach showcases key transformations including olefin transposition, a biomimetic ring contraction/expansion, and a selenium dioxide-mediated one-pot allylic oxidation/isomerization–elimination/allylic oxidation cascade.[2]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway from lanosterol to Kadcoccitane H serves as the logical foundation for the synthetic route.

Biosynthetic Pathway of Kadcoccitane H Lanosterol Lanosterol Carbocation_Intermediate_A Carbocation Intermediate 8a Lanosterol->Carbocation_Intermediate_A Protonation Carbocation_Intermediate_B Carbocation Intermediate 8b Carbocation_Intermediate_A->Carbocation_Intermediate_B C13-C14 bond migration Kadcoccitane_H Kadcoccitane H Carbocation_Intermediate_B->Kadcoccitane_H Further transformations Synthetic Workflow for Kadcoccitane H cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Product Lanosterol Lanosterol (8) Acid_11 Known Acid (11) Lanosterol->Acid_11 Two Steps Diene_16 Tetracyclic Diene (16) Acid_11->Diene_16 Olefin Transposition & Ring Contraction/Expansion Intermediate_18 Intermediate (18) Diene_16->Intermediate_18 Allylic Oxidation Cascade Kadcoccitane_H Kadcoccitane H (6) Intermediate_18->Kadcoccitane_H Hydrolysis

References

Application Notes and Protocols: The Biomimetic Total Synthesis of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the total synthesis of Kadcoccitane H, a complex triterpenoid natural product. The presented synthesis is based on the biomimetic approach developed by Dethe and coworkers, which leverages key strategic reactions to construct the intricate molecular architecture of the target molecule.[1][2] The overall synthesis is accomplished in 17 steps with a 6.8% overall yield starting from commercially available lanosterol.[1]

Introduction

Kadcoccitane H belongs to a family of structurally unique triterpenoids isolated from Kadsura coccinea, a plant used in traditional Chinese medicine.[1] These compounds feature a rearranged lanostane framework, presenting a significant challenge for synthetic chemists.[1][3] The biomimetic strategy outlined below mimics a proposed biosynthetic pathway, offering an efficient and elegant route to this complex natural product.[1][2] Key transformations in this synthesis include a regioselective olefin transposition, a biomimetic ring contraction/expansion, and a Still-Gennari olefination.[1][2]

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of Kadcoccitane H from a known acid precursor derived from lanosterol.

G cluster_start Starting Material cluster_core_formation Core Rearrangement cluster_side_chain_installation Side Chain Construction cluster_final_product Final Product Known Acid (11) Known Acid (11) Tetracyclic Core (13) Tetracyclic Core (13) Known Acid (11)->Tetracyclic Core (13) Methylation & Olefin Transposition (3 steps) Diacetate (14) Diacetate (14) Tetracyclic Core (13)->Diacetate (14) Reduction & Acetylation (2 steps) Alcohol (15) Alcohol (15) Diacetate (14)->Alcohol (15) Allylic Oxidation & Reduction Diene (16) Diene (16) Alcohol (15)->Diene (16) Wagner-Meerwein Rearrangement Allylic Alcohol (17) Allylic Alcohol (17) Diene (16)->Allylic Alcohol (17) Allylic Oxidation Methyl Ester of Kadcoccitane H (18) Methyl Ester of Kadcoccitane H (18) Allylic Alcohol (17)->Methyl Ester of Kadcoccitane H (18) Oxidation & Still-Gennari Olefination Kadcoccitane H (6) Kadcoccitane H (6) Methyl Ester of Kadcoccitane H (18)->Kadcoccitane H (6) Hydrolysis

References

Application of the Still-Gennari Olefination in the Total Synthesis of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadcoccitane H is a tetracyclic triterpenoid natural product with a complex and intriguing molecular architecture.[1][2][3] Its total synthesis represents a significant challenge in organic chemistry, requiring highly selective and efficient methodologies. One of the key transformations in the biomimetic total synthesis of Kadcoccitane H is the Still-Gennari olefination.[1][2] This reaction is a powerful tool for the stereoselective formation of (Z)-α,β-unsaturated esters from aldehydes.[4][5][6][7][8] The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction employs phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) esters, which kinetically favors the formation of the Z-isomer.[4][8] This application note will detail the use of the Still-Gennari olefination in the final steps of the Kadcoccitane H synthesis, providing a comprehensive experimental protocol and relevant data.

Logical Relationship: The Horner-Wadsworth-Emmons Reaction and its Z-Selective Variant

The Still-Gennari olefination is a modification of the well-established Horner-Wadsworth-Emmons (HWE) reaction. The following diagram illustrates the logical relationship between the general HWE reaction, which typically favors the (E)-isomer, and the Still-Gennari variant that selectively produces the (Z)-isomer.

HWE_vs_StillGennari HWE_reagent Dialkyl phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂R) HWE_product (E)-α,β-unsaturated ester (Thermodynamically favored) HWE_reagent->HWE_product Base (e.g., NaH) SG_reagent Bis(trifluoroethyl) phosphonate ester ((CF₃CH₂O)₂P(O)CH₂CO₂R) HWE_aldehyde Aldehyde/Ketone HWE_aldehyde->HWE_product SG_aldehyde Aldehyde SG_product (Z)-α,β-unsaturated ester (Kinetically favored) SG_reagent->SG_product Strong, non-nucleophilic base (e.g., KHMDS, 18-crown-6) SG_aldehyde->SG_product

Figure 1: Comparison of the Horner-Wadsworth-Emmons and Still-Gennari Olefinations.

Application in Kadcoccitane H Synthesis

In the final stages of the total synthesis of Kadcoccitane H, the crucial (Z)-olefinic ester side chain is installed via a three-step sequence involving the Still-Gennari olefination as the key transformation.[1] The synthesis starts from a diacetate intermediate, which is first hydrolyzed to the corresponding diol. Subsequent oxidation of the diol furnishes the necessary keto-aldehyde precursor for the olefination reaction.

Experimental Workflow

The following diagram outlines the experimental workflow for the conversion of the diacetate intermediate to Kadcoccitane H, highlighting the central role of the Still-Gennari olefination.

KadcoccitaneH_Workflow Diacetate Diacetate Intermediate (17) Diol Diol Intermediate Diacetate->Diol K₂CO₃, MeOH (Hydrolysis) Keto_Aldehyde Keto-Aldehyde Intermediate Diol->Keto_Aldehyde IBX (Oxidation) Z_Ester (Z)-Olefinic Methyl Ester (18) Keto_Aldehyde->Z_Ester Still-Gennari Olefination ((CF₃CH₂O)₂P(O)CH₂CO₂Me, KHMDS, 18-crown-6, THF, -78 °C) KadcoccitaneH Kadcoccitane H (6) Z_Ester->KadcoccitaneH LiOH (Hydrolysis)

Figure 2: Experimental workflow for the synthesis of Kadcoccitane H.

Quantitative Data

The following table summarizes the quantitative data for the final three steps in the synthesis of Kadcoccitane H.

StepReactantProductReagents and ConditionsYield (%)
1. Hydrolysis & 2. OxidationDiacetate IntermediateKeto-Aldehyde1. K₂CO₃, MeOH; 2. IBX-
3. Still-Gennari OlefinationKeto-Aldehyde(Z)-Olefinic Methyl Ester(CF₃CH₂O)₂P(O)CH₂CO₂Me, KHMDS, 18-crown-6, THF, -78 °C67 (over 3 steps)
4. Ester Hydrolysis(Z)-Olefinic Methyl EsterKadcoccitane HLiOH81

Experimental Protocols

Materials and General Methods:

  • All reactions were carried out under an inert atmosphere of argon or nitrogen in oven-dried glassware.

  • Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl prior to use.

  • Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

  • Thin-layer chromatography (TLC) was performed on silica gel 60 F₂₅₄ plates and visualized by UV light and/or staining with an appropriate reagent.

  • Flash column chromatography was performed using silica gel (230-400 mesh).

Synthesis of (Z)-Olefinic Methyl Ester (18) via Still-Gennari Olefination:

  • Preparation of the Keto-Aldehyde: To a solution of the diacetate intermediate (1 equivalent) in methanol, potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is removed under reduced pressure, and the resulting diol is dissolved in a suitable solvent (e.g., DMSO). 2-Iodoxybenzoic acid (IBX) is then added, and the reaction is stirred until the oxidation to the keto-aldehyde is complete. The reaction mixture is then worked up by quenching, extraction, and purification to yield the keto-aldehyde intermediate.

  • Still-Gennari Olefination:

    • In a flame-dried round-bottom flask under an argon atmosphere, a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents) and 18-crown-6 (3.0 equivalents) in anhydrous THF is cooled to -78 °C.[9]

    • Potassium bis(trimethylsilyl)amide (KHMDS) (2.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes.

    • A solution of the keto-aldehyde intermediate (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C for the specified time (typically 2-4 hours) until the starting material is consumed, as monitored by TLC.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-olefinic methyl ester (18).[1]

Synthesis of Kadcoccitane H (6):

  • To a solution of the (Z)-olefinic methyl ester (18) (1.0 equivalent) in a mixture of THF and water, lithium hydroxide (LiOH) is added.

  • The reaction mixture is stirred at room temperature until the hydrolysis is complete.

  • The reaction is then acidified with a suitable acid (e.g., 1 M HCl) and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated to give Kadcoccitane H (6).[1]

The Still-Gennari olefination proves to be a highly effective and crucial step in the total synthesis of Kadcoccitane H, enabling the stereoselective installation of the vital (Z)-olefinic ester side chain.[1][2] The provided protocol, derived from the successful total synthesis, offers a detailed guide for researchers aiming to apply this powerful reaction in the context of complex molecule synthesis. The high yield and selectivity of this transformation underscore its importance in modern organic chemistry.

References

Application Note: Purification of Kadcoccitane H from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadcoccitane H is a lanostane triterpenoid isolated from the stems of Kadsura coccinea, a plant used in traditional medicine.[1][2] Triterpenoids from the genus Kadsura have garnered significant interest from researchers due to their diverse biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5] Specifically, lanostane triterpenoids have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][6] This application note provides a detailed protocol for the purification of Kadcoccitane H from crude plant extract of Kadsura coccinea, intended for researchers, scientists, and professionals in drug development. The protocol outlines a multi-step purification process involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques, culminating in a high-purity isolate.

Data Presentation

The following tables summarize the quantitative data expected at each stage of the purification process, based on typical yields for similar triterpenoids isolated from Kadsura species. These values should be considered illustrative, as actual yields may vary depending on the quality of the plant material and experimental conditions.

Table 1: Extraction and Fractionation Yields

StepStarting Material (Dried Stems)Yield (g)Yield (%)
Crude 80% Ethanol Extract10 kg300 g3.0%
Ethyl Acetate Fraction150 g (of crude extract)55 g36.7%

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

StepStarting MaterialYield of Kadcoccitane H (mg)Purity (%)
Silica Gel Column Chromatography55 g (EtOAc Fraction)500 mg (crude isolate)~60%
Preparative HPLC500 mg (crude isolate)50 mg>98%

Experimental Protocols

Preparation of Crude Plant Extract

This protocol describes the initial extraction of triterpenoids from the dried stems of Kadsura coccinea.

Materials:

  • Dried and powdered stems of Kadsura coccinea

  • 80% Ethanol (v/v)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 10 kg of powdered Kadsura coccinea stems in 50 L of 80% ethanol at room temperature for 72 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

  • Lyophilize the concentrated extract to yield a dry powder.

Liquid-Liquid Partitioning of the Crude Extract

This protocol separates compounds based on their polarity, enriching the triterpenoid content in the ethyl acetate fraction.

Materials:

  • Crude ethanol extract

  • Distilled water

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract (e.g., 150 g) in 1 L of distilled water.

  • Perform successive extractions in a separatory funnel with the following solvents in the order listed:

    • Petroleum Ether (3 x 1 L) to remove nonpolar compounds.

    • Ethyl Acetate (3 x 1 L) to extract medium-polarity compounds, including Kadcoccitane H.

    • n-Butanol (3 x 1 L) to extract polar compounds.

  • Collect the ethyl acetate fractions and combine them.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Silica Gel Column Chromatography

This step provides a preliminary separation of the compounds in the ethyl acetate fraction.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl Acetate

  • Fraction collector

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel column packed with a slurry of silica gel in hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions of 250 mL each.

  • Monitor the fractions by thin-layer chromatography (TLC), visualizing with a UV lamp.

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Concentrate the combined fractions to yield a crude isolate of Kadcoccitane H.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step achieves high-purity isolation of Kadcoccitane H. The method is guided by UV detection, leveraging the characteristic UV absorbance of Kadcoccitane H between 300-380 nm.[2]

Materials:

  • Crude Kadcoccitane H isolate from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

HPLC Conditions:

  • Column: C18 reversed-phase preparative column

  • Mobile Phase: A: Water; B: Acetonitrile

  • Gradient: 70% B to 100% B over 40 minutes

  • Flow Rate: 10 mL/min

  • Detection: UV at 350 nm

  • Injection Volume: 1-5 mL (depending on sample concentration)

Procedure:

  • Dissolve the crude Kadcoccitane H isolate in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the peak corresponding to Kadcoccitane H based on its retention time and UV profile.

  • Concentrate the collected fraction to dryness under reduced pressure to obtain pure Kadcoccitane H.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Kadsura coccinea Stems extraction 80% Ethanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning petroleum_ether Petroleum Ether Fraction (discarded) partitioning->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate n_butanol n-Butanol Fraction (discarded) partitioning->n_butanol column_chromatography Silica Gel Column Chromatography ethyl_acetate->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_kadcoccitane_h Pure Kadcoccitane H prep_hplc->pure_kadcoccitane_h

Caption: Purification workflow for Kadcoccitane H.

Proposed Anti-inflammatory Signaling Pathway

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb activates kadcoccitane_h Kadcoccitane H kadcoccitane_h->ikb_nfkb inhibits nfkb NF-κB ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates cytokines TNF-α, IL-6 inflammatory_genes->cytokines

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Note: Isolation of Kadcoccitane H Using HPLC and Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadcoccitane H is a recently discovered lanostane triterpenoid isolated from the stems of Kadsura coccinea.[1][2] This class of compounds, found in plants of the Schisandraceae family, has garnered significant interest due to its diverse and complex chemical structures and potential biological activities.[3] This application note provides a detailed protocol for the isolation of Kadcoccitane H from Kadsura coccinea using a combination of extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC) techniques. The methodology is based on a UV-guided approach, which is particularly effective for isolating compounds with significant ultraviolet absorption, such as Kadcoccitane H with its extended π-conjugated system.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the chromatographic separation of Kadcoccitane H and related compounds.

Compound/FractionChromatographic MethodStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (t_R) (min)
Crude Extract FractionsColumn ChromatographySilica GelPetroleum Ether-Ethyl Acetate (Gradient)GravityTLCN/A
Enriched FractionsColumn ChromatographySephadex LH-20Dichloromethane-Methanol (1:1)GravityTLCN/A
Kadcoccitane H Preparative HPLC C18 Methanol/Water (Gradient) 3 UV (370 nm) Not specified
Triterpenoid FractionSemi-preparative HPLCC1892% Methanol/WaterNot specifiedUV15.8 - 17.4

Experimental Protocols

This section outlines the detailed step-by-step methodology for the isolation of Kadcoccitane H.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered stems of Kadsura coccinea (5 kg) are used as the starting material.

  • Extraction: The powdered plant material is extracted three times with 95% ethanol (3 x 50 L) at room temperature, with each extraction lasting 24 hours.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 300 g).

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains the triterpenoids of interest, is collected and concentrated.

Column Chromatography for Initial Fractionation
  • Stationary Phase: Silica gel (200-300 mesh).

  • Column Packing: A glass column is packed with silica gel using a slurry method with petroleum ether.

  • Loading: The concentrated ethyl acetate fraction (e.g., 100 g) is mixed with a small amount of silica gel to create a dry powder and then loaded onto the column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection: Fractions of a fixed volume (e.g., 500 mL) are collected.

  • Monitoring: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Sephadex LH-20 Chromatography for Further Purification
  • Stationary Phase: Sephadex LH-20.

  • Column Packing: The Sephadex LH-20 is swelled in the mobile phase (dichloromethane-methanol, 1:1 v/v) and then packed into a glass column.

  • Loading: The combined fractions from the silica gel column that show the presence of target compounds are concentrated and dissolved in a minimal amount of the mobile phase before being loaded onto the Sephadex LH-20 column.

  • Elution: The column is eluted isocratically with dichloromethane-methanol (1:1 v/v).

  • Fraction Collection and Monitoring: Fractions are collected and monitored by TLC to identify those containing the compounds of interest.

Preparative HPLC for Final Isolation of Kadcoccitane H

The final purification of Kadcoccitane H is achieved using a UV-guided preparative HPLC system.

  • Instrumentation: A preparative HPLC system equipped with a UV detector is used.

  • Stationary Phase: A C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phase: A gradient of methanol (A) and water (B). The specific gradient will need to be optimized but a typical starting point could be:

    • 0-10 min: 70% A

    • 10-40 min: 70% to 100% A

    • 40-50 min: 100% A

  • Flow Rate: 3.0 mL/min.

  • Detection: The UV detector is set to 370 nm, which is a characteristic maximum ultraviolet absorption wavelength for Kadcoccitane H.[1]

  • Injection: The enriched fraction from the Sephadex LH-20 column is dissolved in methanol and injected onto the column.

  • Fraction Collection: The fraction corresponding to the peak of Kadcoccitane H is collected.

  • Purity Analysis: The purity of the isolated Kadcoccitane H is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and HRESIMS.

Mandatory Visualization

experimental_workflow start Powdered Stems of Kadsura coccinea extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration extraction->concentration1 partitioning Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration1->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (Dichloromethane-Methanol 1:1) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol-Water Gradient, UV at 370 nm) sephadex->prep_hplc kadcoccitane_h Pure Kadcoccitane H prep_hplc->kadcoccitane_h

Caption: Experimental workflow for the isolation of Kadcoccitane H.

This detailed protocol provides a robust framework for the successful isolation of Kadcoccitane H, facilitating further research into its chemical properties and potential therapeutic applications.

References

Application Note: 1H and 13C NMR Assignment for Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for Kadcoccitane H, a rearranged lanostane triterpenoid. The information presented herein is essential for the identification, characterization, and quality control of this natural product in research and drug development settings.

Introduction

Kadcoccitane H is a member of the kadcoccitane family of triterpenoids, which are characterized by a unique 6/6/5/6-fused tetracyclic ring system.[1] These compounds, isolated from plants of the Kadsura genus, have garnered interest for their complex molecular architectures and potential biological activities. Accurate NMR data is fundamental for the unambiguous structural elucidation and verification of such complex natural products. This document outlines the definitive 1H and 13C NMR assignments for Kadcoccitane H and provides a comprehensive protocol for obtaining and analyzing such data.

Data Presentation: 1H and 13C NMR Assignments for Kadcoccitane H

The following table summarizes the 1H and 13C NMR chemical shifts (δ) for Kadcoccitane H, recorded in CDCl3. The assignments are based on extensive 1D and 2D NMR spectroscopic analysis, including COSY, HSQC, and HMBC experiments.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
136.11.45, m; 1.65, m
228.01.70, m; 1.95, m
3212.5-
447.5-
551.52.40, dd (12.0, 4.0)
623.42.15, m; 2.70, m
7128.45.98, t (7.7)
8144.5-
9169.8-
1039.8-
11118.16.30, s
12168.4-
13146.5-
1454.1-
1531.22.50, m; 2.65, m
1636.41.80, m; 2.05, m
1750.82.25, m
1812.52.12, s
1919.21.10, s
2036.22.45, m
2118.71.06, d (6.9)
2236.51.55, m; 1.65, m
2324.51.50, m; 1.60, m
24170.2-
25125.15.85, s
2620.12.02, s
2715.81.12, s
2818.11.38, s
2929.71.24, s
3021.91.12, s

Data sourced from the supplementary information of "Biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester" and "Four new lanostane triterpenoids featuring extended π-conjugated systems from the stems of Kadsura coccinea".[2][3]

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.

  • Sample Purity: Ensure the isolated Kadcoccitane H is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl3), for optimal sample dissolution.

  • Concentration: Prepare the sample by dissolving 5-10 mg of Kadcoccitane H in approximately 0.5-0.6 mL of the deuterated solvent.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

The following parameters are recommended for acquiring high-resolution NMR data on a 500 MHz or higher field spectrometer.

  • 1D 1H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D 13C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on concentration and experiment time.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be utilized.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.

Strategy for NMR Data Assignment
  • 1H NMR Analysis: Identify key proton signals, such as olefinic protons, methyl singlets and doublets, and methine protons.

  • 13C NMR and DEPT: Determine the number of carbon atoms and classify them as methyl (CH3), methylene (CH2), methine (CH), or quaternary (C) carbons using DEPT-135 and DEPT-90 experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal to its directly attached carbon atom.

  • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to establish connectivities within molecular fragments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the fragments identified by COSY and for assigning quaternary carbons.

  • Structure Confirmation: Integrate all the data from the 1D and 2D NMR experiments to assemble the complete structure of Kadcoccitane H and unambiguously assign all 1H and 13C chemical shifts.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a natural product like Kadcoccitane H using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Spectral Processing & Peak Picking OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_1H 1H NMR Assignment Process_Spectra->Assign_1H Assign_13C 13C & DEPT Analysis Process_Spectra->Assign_13C Assign_COSY COSY Analysis (H-H Correlations) Assign_1H->Assign_COSY Assign_HSQC HSQC Analysis (C-H Correlations) Assign_13C->Assign_HSQC Assign_HMBC HMBC Analysis (Long-Range C-H) Assign_HSQC->Assign_HMBC Structure_Assembly Fragment Assembly & Connectivity Assign_COSY->Structure_Assembly Assign_HMBC->Structure_Assembly Final_Structure Final Structure Confirmation Structure_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of Kadcoccitane H via NMR spectroscopy.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadcoccitane H is a rearranged lanostane-type triterpenoid isolated from the stems of Kadsura coccinea.[1] Triterpenoids from this plant family are known for their diverse and promising biological activities, making them of significant interest in drug discovery and development.[1] Understanding the chemical structure and fragmentation behavior of these complex natural products is crucial for their identification, characterization, and advancement in pharmacological studies. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of such compounds.[2] This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation of Kadcoccitane H.

Molecular Structure and Properties

Kadcoccitane H possesses a unique 6/6/5/6-fused tetracyclic ring system.[1] Its molecular formula has been determined by High-Resolution Mass Spectrometry (HRMS) to be C₃₀H₄₀O₅, with a calculated exact mass of 480.2876 g/mol . The structure features several key functional groups that influence its fragmentation pattern, including a carboxylic acid, a ketone, and multiple sites of unsaturation.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of purified Kadcoccitane H and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be to start at 30% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 15-40 eV) should be applied to induce fragmentation.

Data Presentation

The high-resolution mass spectrum of Kadcoccitane H in positive ion mode would show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 481.2954. The subsequent MS/MS analysis of this precursor ion would yield a series of fragment ions. The table below summarizes the expected quantitative data from the fragmentation analysis.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance (%)
481.2954463.2848H₂O85
481.2954435.2899H₂O + CO60
481.2954417.2793H₂O + CO + H₂O45
481.2954399.2688H₂O + CO + H₂O + H₂O30
481.2954353.2162C₇H₈O₃70
481.2954297.1849C₁₁H₁₆O₃90
481.2954269.1536C₁₁H₁₆O₃ + CO100

Fragmentation Pathway Analysis

The fragmentation of Kadcoccitane H is initiated by the protonation of the molecule, likely at the carbonyl oxygen of the carboxylic acid or the ketone. The subsequent fragmentation is driven by the elimination of small neutral molecules and characteristic cleavages of the tetracyclic ring structure.

A key initial fragmentation step is the loss of a water molecule (H₂O) from the protonated molecule, a common feature for compounds containing hydroxyl or carboxylic acid groups.[2] This is followed by the loss of carbon monoxide (CO), likely from the ketone functionality. Subsequent losses of water molecules can also be observed.

Cleavage of the side chain attached to the main ring system is another prominent fragmentation pathway. The cleavage of the bond between the tetracyclic core and the unsaturated carboxylic acid side chain can lead to the formation of stable fragment ions.

Mandatory Visualizations

Fragmentation_Pathway M Kadcoccitane H [M+H]⁺ m/z 481.2954 F1 [M+H-H₂O]⁺ m/z 463.2848 M->F1 - H₂O F3 Fragment m/z 297.1849 M->F3 - C₇H₈O₃ (Side Chain Cleavage) F2 [M+H-H₂O-CO]⁺ m/z 435.2899 F1->F2 - CO F4 Fragment m/z 269.1536 F3->F4 - CO

Caption: Proposed fragmentation pathway of Kadcoccitane H.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Prepare Working Solution (10 µg/mL in ACN/H₂O with 0.1% FA) prep1->prep2 lc Liquid Chromatography (C18 column, gradient elution) prep2->lc ms Mass Spectrometry (ESI+, QTOF) lc->ms msms Tandem MS (MS/MS) (Collision-induced dissociation) ms->msms proc1 Acquire Full Scan MS Data msms->proc1 proc2 Acquire MS/MS Spectra proc1->proc2 proc3 Identify Precursor and Fragment Ions proc2->proc3 proc4 Propose Fragmentation Pathway proc3->proc4

Caption: Experimental workflow for Kadcoccitane H analysis.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry fragmentation analysis of Kadcoccitane H. The detailed methodology and the proposed fragmentation pathway offer a valuable resource for researchers working on the structural elucidation of complex natural products. The presented data and visualizations can aid in the identification and characterization of Kadcoccitane H and related triterpenoids in various biological matrices, thereby supporting further research into their pharmacological properties and potential as therapeutic agents.

References

Application Notes and Protocols for In Vitro Testing of Kadcoccitane H Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadcoccitane H is a lanostane triterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This document provides detailed application notes and protocols for a panel of in vitro assays designed to comprehensively evaluate the anti-inflammatory potential of Kadcoccitane H. The proposed assays will investigate the compound's effects on key inflammatory mediators and signaling pathways in a cellular model of inflammation.

The protocols outlined below utilize the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation.[5][6][7][8] Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response.[9][10][11]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of Kadcoccitane H on RAW 264.7 cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12][13][14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6][7]

  • Compound Treatment: Prepare a stock solution of Kadcoccitane H in dimethyl sulfoxide (DMSO). Make serial dilutions of Kadcoccitane H in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Kadcoccitane H. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Data Presentation:

Kadcoccitane H (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.23 ± 0.0798.4
51.20 ± 0.0996.0
101.18 ± 0.0694.4
251.15 ± 0.0892.0
501.10 ± 0.0788.0
1000.85 ± 0.0568.0

Note: Data are presented as mean ± SD from a representative experiment performed in triplicate. Concentrations of Kadcoccitane H that result in >90% cell viability should be used for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To evaluate the effect of Kadcoccitane H on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Principle: Nitric oxide is a short-lived molecule that is rapidly converted to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[5][15][16][17][18] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540 nm.[6][15]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours.[5]

  • Pre-treat the cells with non-toxic concentrations of Kadcoccitane H for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6][19] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[5]

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 2.5% phosphoric acid) to each well.[5]

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[5]

  • Incubate for 10 minutes at room temperature, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[6]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control (No LPS)1.5 ± 0.2-
LPS (1 µg/mL)25.8 ± 1.50
LPS + Kadcoccitane H (5 µM)20.1 ± 1.122.1
LPS + Kadcoccitane H (10 µM)15.3 ± 0.940.7
LPS + Kadcoccitane H (25 µM)9.8 ± 0.762.0
LPS + L-NAME (100 µM)5.2 ± 0.479.8

Note: Data are presented as mean ± SD from a representative experiment performed in triplicate.

Pro-inflammatory Cytokine Production Assay (ELISA)

Objective: To determine the effect of Kadcoccitane H on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[20][21] In a sandwich ELISA, the antigen of interest (e.g., TNF-α) is captured between two layers of antibodies (capture and detection antibodies). The detection antibody is conjugated to an enzyme, and in the presence of a substrate, a colored product is generated, which is proportional to the amount of cytokine present.[21]

Protocol:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with Kadcoccitane H, and LPS stimulation as described in the Nitric Oxide Production Assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[19][22] Typically, this involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop the color.

    • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

Table 3a: Effect of Kadcoccitane H on TNF-α Production

TreatmentTNF-α Concentration (pg/mL)Inhibition of TNF-α Production (%)
Control (No LPS)50 ± 8-
LPS (1 µg/mL)1250 ± 980
LPS + Kadcoccitane H (5 µM)980 ± 7521.6
LPS + Kadcoccitane H (10 µM)650 ± 5548.0
LPS + Kadcoccitane H (25 µM)320 ± 3074.4
LPS + Dexamethasone (1 µM)210 ± 2283.2

Table 3b: Effect of Kadcoccitane H on IL-6 Production

TreatmentIL-6 Concentration (pg/mL)Inhibition of IL-6 Production (%)
Control (No LPS)35 ± 5-
LPS (1 µg/mL)980 ± 800
LPS + Kadcoccitane H (5 µM)750 ± 6523.5
LPS + Kadcoccitane H (10 µM)510 ± 4848.0
LPS + Kadcoccitane H (25 µM)280 ± 2571.4
LPS + Dexamethasone (1 µM)150 ± 1884.7

Note: Data are presented as mean ± SD from a representative experiment performed in triplicate.

Cyclooxygenase-2 (COX-2) Activity Assay

Objective: To assess the inhibitory effect of Kadcoccitane H on the enzymatic activity of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

Principle: This assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[23][24] The resulting oxidized TMPD can be measured colorimetrically at 590 nm.[23][24] The assay can be performed with purified COX-2 enzyme or with cell lysates from LPS-stimulated macrophages.

Protocol (using a commercial assay kit):

  • Enzyme/Lysate Preparation: If using cell lysates, stimulate RAW 264.7 cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression. Prepare cell lysates according to the kit manufacturer's protocol.[25] If using purified enzyme, prepare the enzyme solution as directed.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the cell lysate or purified COX-2 enzyme to the appropriate wells.[26]

  • Inhibitor Addition: Add various concentrations of Kadcoccitane H or a known COX-2 inhibitor (e.g., celecoxib) to the designated wells.[27] Include a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.[28]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 5-10 minutes).

  • Absorbance Measurement: Measure the absorbance at 590 nm.[24]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of Kadcoccitane H compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

Kadcoccitane H (µM)COX-2 Activity (Absorbance at 590 nm)Inhibition of COX-2 Activity (%)
0 (No Inhibitor)0.85 ± 0.050
10.78 ± 0.048.2
50.65 ± 0.0323.5
100.48 ± 0.0243.5
250.25 ± 0.0170.6
500.12 ± 0.0185.9
Celecoxib (1 µM)0.08 ± 0.0190.6

Note: Data are presented as mean ± SD from a representative experiment performed in triplicate. The IC₅₀ for Kadcoccitane H can be calculated from this data.

NF-κB Signaling Pathway Assay (Reporter Assay)

Objective: To investigate whether Kadcoccitane H exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Principle: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. An NF-κB reporter assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[29][30][31][32][33] When NF-κB is activated, it binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity.

Protocol (using a commercial reporter cell line):

  • Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a 96-well plate according to the manufacturer's instructions.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of Kadcoccitane H for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours (optimize incubation time as per the kit's recommendation).[29]

  • Cell Lysis: After incubation, wash the cells with PBS and add lysis buffer to each well.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activation for each concentration of Kadcoccitane H compared to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentRelative Luciferase Units (RLU)Inhibition of NF-κB Activation (%)
Control (No LPS)1500 ± 120-
LPS (1 µg/mL)25000 ± 18000
LPS + Kadcoccitane H (5 µM)19500 ± 150022.0
LPS + Kadcoccitane H (10 µM)13000 ± 110048.0
LPS + Kadcoccitane H (25 µM)7500 ± 60070.0
LPS + Bay 11-7082 (10 µM)4500 ± 35082.0

Note: Data are presented as mean ± SD from a representative experiment performed in triplicate. Bay 11-7082 is a known NF-κB inhibitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_endpoints Endpoints cluster_analysis Data Analysis RAW_cells RAW 264.7 Cells seeding Seed Cells in Plates RAW_cells->seeding Kad_H Kadcoccitane H Stock treatment Pre-treat with Kadcoccitane H Kad_H->treatment seeding->treatment stimulation Stimulate with LPS treatment->stimulation viability MTT Assay (Cell Viability) stimulation->viability no_assay Griess Assay (NO Production) stimulation->no_assay cytokine_assay ELISA (TNF-α, IL-6) stimulation->cytokine_assay cox_assay COX-2 Activity Assay stimulation->cox_assay nfkB_assay NF-κB Reporter Assay stimulation->nfkB_assay data_analysis Calculate % Inhibition Determine IC50 viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis nfkB_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of Kadcoccitane H.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocate NFkB_p50_n p50 NFkB_p65->NFkB_p50_n translocate NFkB_p50->NFkB_p65_n translocate NFkB_p50->NFkB_p50_n translocate DNA DNA (NF-κB Response Element) NFkB_p65_n->DNA bind NFkB_p50_n->DNA bind Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes activate transcription Kadcoccitane_H Kadcoccitane H (Hypothesized Inhibition) Kadcoccitane_H->IKK inhibits? Kadcoccitane_H->NFkB_p65 inhibits translocation? Kadcoccitane_H->NFkB_p50 inhibits translocation?

Caption: The NF-κB signaling pathway and potential points of inhibition by Kadcoccitane H.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kadcoccitane H is a lanostane triterpenoid isolated from the stems of Kadsura coccinea.[1][2][3] As part of the broader family of kadcoccitanes, it possesses a complex 6/6/5/6-fused tetracyclic ring system.[2][3] Preliminary studies have investigated the cytotoxic potential of Kadcoccitane H. One study reported that Kadcoccitane H and its analogs (E, F, and G) did not exhibit cytotoxic activity at a concentration of 40 μM against five human tumor cell lines: HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (liver cancer), MDA-MB-231 (breast cancer), and SW-480 (colon cancer).[1]

These application notes provide a comprehensive framework for further, more detailed evaluation of the potential cytotoxicity of Kadcoccitane H. The following protocols are designed to confirm initial findings, explore a wider dose-response relationship, and investigate the underlying mechanisms of any observed cytotoxicity.

I. Data Presentation

All quantitative data from the following experimental protocols should be summarized in tables for clear comparison.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineKadcoccitane H Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
A549 0 (Vehicle Control)100 ± 5.2
10
25
50
100
200
MCF-7 0 (Vehicle Control)100 ± 4.8
10
25
50
100
200
HeLa 0 (Vehicle Control)100 ± 6.1
10
25
50
100
200

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineKadcoccitane H Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
A549 0 (Vehicle Control)0 ± 2.5
10
25
50
100
200
MCF-7 0 (Vehicle Control)0 ± 3.1
10
25
50
100
200
HeLa 0 (Vehicle Control)0 ± 2.8
10
25
50
100
200

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Cell LineKadcoccitane H Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
A549 0 (Vehicle Control)1.0 ± 0.2
50
100
200
MCF-7 0 (Vehicle Control)1.0 ± 0.3
50
100
200
HeLa 0 (Vehicle Control)1.0 ± 0.25
50
100
200

II. Experimental Protocols

A. General Cell Culture

Standard aseptic cell culture techniques should be followed for all procedures.[4]

  • Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). These lines are widely available and represent different cancer types.

  • Culture Media: The appropriate culture medium for each cell line should be used (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[5]

  • Subculturing: Cells should be passaged when they reach 70-90% confluency to maintain logarithmic growth.[5]

B. Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • 96-well plates

  • Kadcoccitane H stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Kadcoccitane H in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the overnight culture medium and add 100 µL of the prepared Kadcoccitane H dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

C. Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well plates

  • Kadcoccitane H stock solution

  • Serum-free culture medium

  • LDH assay kit

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of Kadcoccitane H for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

D. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Kadcoccitane H stock solution

  • Caspase-Glo® 3/7 Assay System

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with various concentrations of Kadcoccitane H for 12, 24, or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • After treatment, add the Caspase-Glo® 3/7 reagent to each well.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

III. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Evaluation cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, MCF-7, HeLa) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Caspase_Assay Caspase 3/7 Assay (Apoptosis) Cell_Culture->Caspase_Assay Kadcoccitane_H_Prep Kadcoccitane H Stock Preparation Kadcoccitane_H_Prep->MTT_Assay Kadcoccitane_H_Prep->LDH_Assay Kadcoccitane_H_Prep->Caspase_Assay Data_Collection Data Collection (Absorbance/Luminescence) MTT_Assay->Data_Collection LDH_Assay->Data_Collection Caspase_Assay->Data_Collection IC50_Calculation IC₅₀ Calculation & Statistical Analysis Data_Collection->IC50_Calculation

Caption: Workflow for evaluating the cytotoxicity of Kadcoccitane H.

Potential Signaling Pathways in Drug-Induced Cytotoxicity

Should Kadcoccitane H demonstrate cytotoxic effects, further investigation into the underlying signaling pathways would be warranted. Anticancer drugs can induce apoptosis through both intrinsic and extrinsic pathways.[7]

signaling_pathways cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Kadcoccitane_H Kadcoccitane H Mitochondrion Mitochondrion Kadcoccitane_H->Mitochondrion Stress? Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Kadcoccitane_H->Death_Receptors Binding? Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase_3_7 DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Potential apoptotic signaling pathways affected by cytotoxic compounds.

References

Application Notes and Protocols for the Quantification of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadcoccitane H is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant with a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] The growing interest in the pharmacological potential of triterpenoids necessitates the development of robust and reliable analytical methods for their quantification in various matrices. These application notes provide a comprehensive guide to establishing analytical standards and protocols for the accurate quantification of Kadcoccitane H, addressing the common challenges associated with triterpenoid analysis, such as the lack of strong chromophores.[3][4]

Development of an In-House Analytical Standard for Kadcoccitane H

The absence of a commercially available certified reference standard for Kadcoccitane H requires the preparation and characterization of an in-house reference material. This is a critical first step for accurate quantification.

Protocol for Preparation and Certification of In-House Standard

Objective: To prepare and certify a high-purity in-house reference standard of Kadcoccitane H.

Materials:

  • Kadcoccitane H isolate (obtained through synthesis or purification from Kadsura coccinea)

  • Solvents for purification (e.g., HPLC-grade methanol, acetonitrile, water)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD)

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Karl Fischer titrator

Procedure:

  • Purification:

    • Purify the isolated Kadcoccitane H using preparative HPLC until a purity of ≥98% is achieved, as determined by HPLC-DAD/CAD analysis.

    • Collect the purified fractions and evaporate the solvent under reduced pressure.

    • Dry the purified compound under vacuum to remove residual solvents.

  • Characterization and Purity Assessment:

    • Identity Confirmation: Confirm the chemical structure of the purified compound as Kadcoccitane H using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Chromatographic Purity: Determine the purity of the standard by HPLC-DAD/CAD. The peak area percentage of Kadcoccitane H should be ≥98%.

    • Water Content: Determine the water content using Karl Fischer titration.

    • Residual Solvents: Analyze for the presence of residual solvents using gas chromatography-mass spectrometry (GC-MS).

    • Assay Value Calculation: Calculate the final assay value of the in-house standard by correcting for purity, water content, and residual solvents.

  • Documentation (Certificate of Analysis):

    • Prepare a comprehensive Certificate of Analysis (CoA) for the in-house standard, including all characterization data.[5] This document is essential for regulatory compliance and ensuring the traceability of the standard.[6][7]

Data Presentation: Certificate of Analysis for In-House Kadcoccitane H Standard
ParameterMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMR, ¹³C NMR, HRMSConforms to structureConforms
Chromatographic Purity HPLC-DAD/CAD≥ 98.0%98.5%
Water Content Karl Fischer≤ 1.0%0.5%
Residual Solvents GC-MSAs per ICH Q3CConforms
Assay (as is) CalculationReport value98.0%

Quantitative Analysis of Kadcoccitane H by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended technique for the sensitive and selective quantification of Kadcoccitane H, especially in complex matrices.

Protocol for Sample Preparation and HPLC-MS Analysis

Objective: To extract Kadcoccitane H from a sample matrix (e.g., plant material, biological fluid) and quantify it using HPLC-MS.

Materials:

  • Sample containing Kadcoccitane H

  • In-house Kadcoccitane H reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • Vortex mixer, centrifuge

  • HPLC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the in-house Kadcoccitane H standard (e.g., 1 mg/mL in methanol).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare a stock solution of the Internal Standard.

    • Spike each calibration standard and sample with the Internal Standard at a constant concentration.

  • Sample Extraction:

    • Plant Material:

      • Homogenize the dried and powdered plant material.

      • Perform solvent extraction (e.g., with methanol or ethanol) using techniques like sonication or Soxhlet extraction.[8][9][10][11][12]

      • Filter the extract and evaporate the solvent.

      • Reconstitute the residue in a suitable solvent for HPLC-MS analysis.

    • Biological Fluids (e.g., Plasma):

      • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant and evaporate to dryness.

      • Reconstitute the residue in a suitable solvent.

    • Sample Cleanup (if necessary): Use Solid Phase Extraction (SPE) to remove interfering matrix components.

  • HPLC-MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor and product ions for both Kadcoccitane H and the Internal Standard by infusing a standard solution into the mass spectrometer.

Data Presentation: HPLC-MS Method Parameters
ParameterSetting
HPLC System UPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive/Negative
MRM Transition (Kadcoccitane H) To be determined (e.g., [M+H]⁺ → Product Ion)
MRM Transition (IS) To be determined

Method Validation

The developed HPLC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15][16][17]

Protocol for Analytical Method Validation

Objective: To validate the HPLC-MS method for the quantification of Kadcoccitane H by assessing its specificity, linearity, accuracy, precision, and other performance characteristics.

Procedure:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention times of Kadcoccitane H and the Internal Standard.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area ratio (Kadcoccitane H / IS) against the concentration and determine the linearity by the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate QC samples on different days.

    • The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on the results.

Data Presentation: Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at RTConforms
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 85 - 115%95 - 105%
Precision (RSD) < 15%< 10%
LOD Report valuee.g., 1 ng/mL
LOQ Report valuee.g., 5 ng/mL
Robustness No significant impactConforms

Potential Signaling Pathways of Kadcoccitane H

Lanostane-type triterpenoids, the class of compounds to which Kadcoccitane H belongs, have been reported to exhibit anti-inflammatory and anti-tumor activities.[18][19][20][21][22] These effects are often mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene Induces KadcoccitaneH Kadcoccitane H KadcoccitaneH->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by Kadcoccitane H.

PI3K/Akt/mTOR Signaling Pathway in Cell Survival and Proliferation

PI3K_Akt_mTOR_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes KadcoccitaneH Kadcoccitane H KadcoccitaneH->PI3K Inhibits KadcoccitaneH->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Kadcoccitane H.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of Kadcoccitane H.

Experimental_Workflow Start Start Sample Sample Collection (e.g., Plant Material, Plasma) Start->Sample Extraction Extraction of Kadcoccitane H Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis HPLC-MS Analysis Cleanup->Analysis Clean Extract Quantification Data Processing & Quantification Analysis->Quantification Report Report Results Quantification->Report

Caption: General experimental workflow for Kadcoccitane H quantification.

References

Troubleshooting & Optimization

Technical Support Center: Biomimetic Synthesis of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Kadcoccitane H biomimetic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy of the biomimetic synthesis of Kadcoccitane H?

A1: The biomimetic synthesis of Kadcoccitane H is inspired by the proposed biosynthetic pathway from lanosterol. The key transformations involve an oxidative olefin transposition, a biomimetic ring contraction/expansion via a Wagner-Meerwein type rearrangement, a selenium dioxide (SeO₂) mediated one-pot allylic oxidation/isomerization-elimination/allylic oxidation cascade, regioselective dihydroxylation of a sterically hindered double bond, and a Still-Gennari olefination to construct the side chain.

Q2: What are the major challenges in achieving a high yield for the overall synthesis?

A2: The primary challenges include controlling the stereoselectivity of the initial olefin transposition, managing the complex carbocation rearrangements during the Wagner-Meerwein shift, achieving high regioselectivity in the SeO₂-mediated allylic oxidation, and ensuring high Z-selectivity in the final Still-Gennari olefination on a sterically hindered aldehyde. Each of these steps is prone to side reactions that can significantly lower the overall yield.

Q3: Are there any particularly sensitive reagents or reaction conditions to be aware of?

A3: Yes, several steps require careful handling and precise control of reaction conditions. For instance, chromyl chloride (CrO₂Cl₂) used for the olefin transposition is highly reactive and sensitive to moisture. The Wagner-Meerwein rearrangement is acid-catalyzed and can lead to a mixture of products if the conditions are not optimized. The Barton-McCombie deoxygenation utilizes tributyltin hydride, which is toxic and requires careful handling and purification to remove tin byproducts.

Troubleshooting Guides

Olefin Transposition using CrO₂Cl₂

Problem: Low yield of the desired Δ⁹⁽¹¹⁾-7-oxo intermediate.

Possible Cause Troubleshooting Suggestion
Substrate Purity: Impurities in the starting lanosterol-derived material can interfere with the reaction.Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.
Reaction Temperature: The reaction is typically run at low temperatures (-30 °C). Deviation from this can lead to over-oxidation or side reactions.Maintain strict temperature control throughout the addition of CrO₂Cl₂ and the subsequent reaction time.
Moisture Contamination: CrO₂Cl₂ is highly sensitive to water, which can lead to the formation of chromic acid and other byproducts.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Stoichiometry of CrO₂Cl₂: An excess or deficit of the reagent can lead to incomplete reaction or the formation of undesired products.Carefully control the stoichiometry of CrO₂Cl₂. A slight excess may be required, but large excesses should be avoided.

Problem: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Suggestion
Radical Side Reactions: CrO₂Cl₂ can initiate radical reactions, leading to a complex mixture of products.Consider the use of radical scavengers, although this may also inhibit the desired reaction. Optimize reaction time to minimize byproduct formation.
Over-oxidation: The desired 7-oxo product can be further oxidized.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Barton-McCombie Deoxygenation

Problem: Incomplete deoxygenation of the 7-hydroxy group.

Possible Cause Troubleshooting Suggestion
Inefficient Radical Initiation: Insufficient generation of tributyltin radicals.Ensure the radical initiator (e.g., AIBN) is fresh and used in an appropriate amount. The reaction temperature should be suitable for the chosen initiator's decomposition rate.
Poor Quality of Tributyltin Hydride: The reagent can degrade over time.Use freshly distilled or recently purchased tributyltin hydride.
Steric Hindrance: The hydroxyl group may be in a sterically hindered environment, making the formation of the thiocarbonyl derivative or its subsequent reaction difficult.For hindered alcohols, longer reaction times or higher temperatures may be necessary. Consider using alternative, less sterically demanding thiocarbonylating agents.

Problem: Difficulty in removing tin byproducts.

Possible Cause Troubleshooting Suggestion
Formation of Stable Tin Compounds: Tributyltin species can be difficult to separate from the desired product.After the reaction, quench with aqueous KF to precipitate insoluble tin fluorides, which can then be removed by filtration. Alternatively, column chromatography on silica gel with eluents of increasing polarity can be effective.
Wagner-Meerwein Rearrangement

Problem: Low yield of the desired tetracyclic diene.

Possible Cause Troubleshooting Suggestion
Formation of Multiple Rearrangement Products: The carbocation intermediate can undergo various competing rearrangements.The choice of acid catalyst and solvent is crucial. Experiment with different Lewis or Brønsted acids (e.g., BF₃·OEt₂, TsOH) and non-polar solvents to favor the desired rearrangement pathway. Reaction temperature should also be carefully optimized.
Elimination Side Reactions: The carbocation can be trapped by elimination to form undesired alkenes.Use of a non-nucleophilic acid and low temperatures can minimize elimination reactions.
Incomplete Reaction: The rearrangement may not go to completion.Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation.

Problem: Stereochemical scrambling.

Possible Cause Troubleshooting Suggestion
Carbocation Planarity: The intermediate carbocation is planar, which can lead to loss of stereochemical information.The stereochemical outcome is often dictated by the conformation of the substrate leading to the carbocation. Modifying the substrate's conformational preferences through derivatization of distant functional groups could influence the stereochemical outcome.
SeO₂ Mediated Allylic Oxidation

Problem: Low regioselectivity of the allylic oxidation.

Possible Cause Troubleshooting Suggestion
Multiple Allylic Positions: The substrate may have multiple reactive allylic positions.The regioselectivity of SeO₂ oxidation is influenced by steric and electronic factors. Generally, oxidation occurs at the most substituted end of the double bond. Modifying the solvent or using a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes improve regioselectivity.
Over-oxidation: The initially formed allylic alcohol can be further oxidized to the corresponding ketone or aldehyde.Use of a catalytic amount of SeO₂ with a stoichiometric amount of a re-oxidant (e.g., TBHP) can often minimize over-oxidation. Acetic acid as a solvent can also help to stop the reaction at the alcohol stage by forming the acetate ester.

Problem: Low yield of the desired allylic alcohol.

Possible Cause Troubleshooting Suggestion
Decomposition of SeO₂: Selenium dioxide can sublime at higher temperatures.Ensure the reaction temperature is controlled. For substrates requiring higher temperatures, a sealed tube or a system with a condenser is recommended.
Toxicity and Handling: Selenium compounds are toxic and require careful handling in a well-ventilated fume hood.Proper personal protective equipment (PPE) should be used, and waste should be disposed of according to institutional guidelines.
Still-Gennari Olefination

Problem: Low Z-selectivity in the olefination.

Possible Cause Troubleshooting Suggestion
Suboptimal Base/Solvent System: The choice of base and solvent significantly impacts the Z/E ratio.For the Still-Gennari modification, a strong base like KHMDS in the presence of 18-crown-6 in THF at low temperatures (-78 °C) is typically used to enhance Z-selectivity.
Steric Hindrance: A sterically hindered aldehyde can disfavor the transition state leading to the Z-olefin.While challenging, exploring different phosphonate reagents with varying steric bulk on the phosphonate esters might offer a solution.

Problem: Low yield of the olefinated product.

Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation of the Phosphonate: The phosphonate may not be fully deprotonated before the addition of the aldehyde.Ensure the phosphonate is treated with the base for a sufficient amount of time at the appropriate temperature before the aldehyde is introduced.
Enolization of the Aldehyde: The aldehyde may undergo enolization under the strongly basic conditions.Add the aldehyde slowly at a low temperature to the pre-formed phosphonate anion to minimize this side reaction.

Data Summary

Table 1: Representative Yields for Key Transformations in Biomimetic Syntheses of Terpenoids

TransformationSubstrate TypeReagents and ConditionsProductYield (%)Reference
Olefin TranspositionLanostane derivativeCrO₂Cl₂, CH₂Cl₂, -30 °CΔ⁹⁽¹¹⁾-7-oxo lanostane60[1]
Barton-McCombie DeoxygenationHindered secondary alcohol1. NaH, CS₂, MeI; 2. AIBN, nBu₃SnH, toluene, refluxDeoxygenated product75 (for 3 steps)[1]
Wagner-Meerwein RearrangementPolycyclic alcohol1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rt, 24hRearranged diene85[1]
SeO₂ Allylic OxidationTerpenoid olefinSeO₂, TBHP, CH₂Cl₂Allylic alcohol55-70General literature
Still-Gennari OlefinationSterically hindered aldehyde(CF₃CH₂O)₂P(O)CH₂CO₂Me, KHMDS, 18-crown-6, THF, -78 °CZ-α,β-unsaturated ester48 (for 3 steps)[1]

Experimental Protocols

Protocol 1: Olefin Transposition

To a solution of the lanostane starting material in anhydrous dichloromethane (CH₂Cl₂) at -30 °C under an argon atmosphere is added a solution of chromyl chloride (CrO₂Cl₂) in CH₂Cl₂ dropwise. The reaction mixture is stirred at this temperature for the specified time (monitoring by TLC). Upon completion, the reaction is quenched by the addition of isopropanol, followed by dilution with water. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Barton-McCombie Deoxygenation

Step 1: Formation of the Xanthate Ester. To a solution of the alcohol in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added sodium hydride (NaH). The mixture is stirred for 30 minutes, followed by the addition of carbon disulfide (CS₂). After stirring for another 30 minutes, methyl iodide (MeI) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude xanthate is purified by column chromatography.

Step 2: Deoxygenation. To a solution of the purified xanthate in toluene is added tributyltin hydride (nBu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux for several hours (monitoring by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to remove tin byproducts and isolate the deoxygenated product.

Visualizations

Biomimetic_Synthesis_Workflow Start Lanosterol Derivative Olefin_Transposition Olefin Transposition (CrO2Cl2) Start->Olefin_Transposition Deoxygenation Barton-McCombie Deoxygenation Olefin_Transposition->Deoxygenation WM_Rearrangement Wagner-Meerwein Rearrangement Deoxygenation->WM_Rearrangement SeO2_Oxidation SeO2 Mediated Allylic Oxidation WM_Rearrangement->SeO2_Oxidation Still_Gennari Still-Gennari Olefination SeO2_Oxidation->Still_Gennari End Kadcoccitane H Still_Gennari->End Wagner_Meerwein_Pathway cluster_0 Wagner-Meerwein Rearrangement Alcohol Tetracyclic Alcohol Carbocation Carbocation Intermediate Alcohol->Carbocation Acid Catalyst Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation 1,2-Alkyl Shift Side_Product Side Products (Elimination/Other Rearrangements) Carbocation->Side_Product Diene Tetracyclic Diene Rearranged_Carbocation->Diene Deprotonation Rearranged_Carbocation->Side_Product

References

Overcoming challenges in the Wagner-Meerwein rearrangement step

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Wagner-Meerwein rearrangement step in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the Wagner-Meerwein rearrangement?

The primary driving force is the formation of a more stable carbocation intermediate. This typically involves the migration of a hydrogen, alkyl, or aryl group (a 1,2-shift) from an adjacent carbon to the carbocation center, resulting in a thermodynamically more favorable intermediate (e.g., a secondary carbocation rearranging to a tertiary carbocation). Relief of ring strain, such as in the expansion of a four-membered ring to a five-membered ring, can also be a significant driving force.

Q2: What are the most common side reactions observed during a Wagner-Meerwein rearrangement?

The most common side reactions are elimination (to form alkenes) and substitution (trapping of the carbocation by a nucleophile). The final carbocation's fate is determined by the reaction conditions. In the presence of a nucleophilic solvent or counter-ion, substitution products may be formed. Elimination products (alkenes) are favored, especially at higher temperatures.

Q3: How can I promote the desired rearrangement over competing reactions?

Controlling the reaction conditions is crucial. Key factors include:

  • Catalyst Choice: Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., H₂SO₄) are used to generate the initial carbocation. The choice of acid can influence the reaction pathway.

  • Solvent: Polar solvents can facilitate the formation of the carbocation intermediate. However, nonpolar solvents are sometimes used and can influence the degree of ion pairing, affecting stereoselectivity.

  • Temperature: Lower temperatures can sometimes favor the desired rearrangement by minimizing side reactions like elimination, which often have a higher activation energy.

Q4: What is migratory aptitude and how does it affect the rearrangement?

Migratory aptitude refers to the relative ability of a group to migrate during the rearrangement. Generally, the order of migratory aptitude is Aryl > Hydride > Alkyl. Among alkyl groups, the trend is tertiary > secondary > primary. This preference is related to the ability of the migrating group to stabilize the transition state of the 1,2-shift.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Rearranged Product

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Inefficient Carbocation Formation The acid catalyst may be too weak or deactivated. Consider using a stronger Lewis or Brønsted acid. Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids.
Carbocation is Trapped Before Rearrangement A nucleophilic solvent or counter-ion may be intercepting the initial carbocation. Try using a less nucleophilic solvent or a catalyst with a non-nucleophilic counter-ion.
Unfavorable Thermodynamics The energy difference between the initial and rearranged carbocation may not be significant enough to drive the reaction. Re-evaluate the substrate structure to see if a more stable carbocation can be formed.
Substrate Decomposition The reaction conditions (e.g., strong acid, high temperature) may be too harsh, leading to decomposition. Try running the reaction at a lower temperature or using a milder acid catalyst.
Problem 2: Formation of a Mixture of Products (Low Selectivity)

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion
Multiple Possible Rearrangement Pathways The substrate may have multiple groups that can migrate, leading to different rearranged products. The migratory aptitude of the groups should be considered. Modifying the substrate to favor a specific migration may be necessary.
Competing Elimination and Substitution Reactions The rearranged carbocation can be trapped by a nucleophile or undergo elimination. To favor the rearranged product, carefully select a non-nucleophilic solvent and a suitable temperature. Lower temperatures generally disfavor elimination.
Equilibration of Products Under the reaction conditions, the desired product might be rearranging to a more stable, but undesired, isomer. Monitor the reaction over time to identify the kinetic and thermodynamic products. Quenching the reaction at an earlier time point might favor the kinetic product.

Experimental Protocols

General Protocol for Acid-Catalyzed Wagner-Meerwein Rearrangement of an Alcohol

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent should be anhydrous.

  • Reaction Setup: Dissolve the alcohol substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., a solution of a Lewis acid in the same solvent or a strong Brønsted acid) to the stirred solution.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate for an acidic catalyst).

  • Workup: Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the catalyst and any water-soluble byproducts. Extract the aqueous layer with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Example Protocol: Rearrangement of Isoborneol to Camphene

A classic example of the Wagner-Meerwein rearrangement is the acid-catalyzed conversion of isoborneol to camphene.

  • Reactants: Isoborneol, Sulfuric Acid (catalyst)

  • Solvent: Acetic Acid

  • Procedure:

    • Dissolve isoborneol in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture gently.

    • Monitor the reaction for the disappearance of isoborneol.

    • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer, remove the solvent, and purify the resulting camphene.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield of Desired Product check_cation Check Carbocation Formation Efficiency start->check_cation check_trapping Assess Premature Carbocation Trapping start->check_trapping check_thermo Evaluate Thermodynamics of Rearrangement start->check_thermo check_decomp Investigate Substrate Decomposition start->check_decomp solution_cation Use stronger/anhydrous acid catalyst check_cation->solution_cation solution_trapping Use non-nucleophilic solvent/counter-ion check_trapping->solution_trapping solution_thermo Modify substrate for more stable carbocation check_thermo->solution_thermo solution_decomp Use milder conditions (lower temp, weaker acid) check_decomp->solution_decomp

Caption: A flowchart for diagnosing and solving low-yield issues.

Decision Pathway for Product Selectivity

selectivity_troubleshooting start Poor Product Selectivity check_pathways Multiple Rearrangement Pathways? start->check_pathways check_side_reactions Competing Elimination/Substitution? start->check_side_reactions check_equilibration Product Equilibration? start->check_equilibration solution_pathways Consider migratory aptitude; Modify substrate check_pathways->solution_pathways solution_side_reactions Use non-nucleophilic solvent; Lower temperature check_side_reactions->solution_side_reactions solution_equilibration Monitor reaction profile; Quench at kinetic point check_equilibration->solution_equilibration

Caption: A decision tree for addressing poor product selectivity.

General Reaction Pathway

reaction_pathway Reactant Reactant (Alcohol/Alkyl Halide/Alkene) Carbocation_Initial Initial Carbocation Reactant->Carbocation_Initial + Acid Rearrangement Wagner-Meerwein Rearrangement (1,2-Shift) Carbocation_Initial->Rearrangement Carbocation_Rearranged Rearranged Carbocation Rearrangement->Carbocation_Rearranged Product_Rearranged Desired Rearranged Product Carbocation_Rearranged->Product_Rearranged - H+ or + Nu- Product_Elimination Elimination Product (Alkene) Carbocation_Rearranged->Product_Elimination - H+ Product_Substitution Substitution Product Carbocation_Rearranged->Product_Substitution + Nu-

Caption: The general mechanistic pathway and potential side reactions.

Optimizing Still-Gennari olefination conditions for Z-selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Still-Gennari olefination to achieve high Z-selectivity in alkene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Still-Gennari olefination and provides systematic solutions to improve Z-selectivity and reaction yield.

Issue 1: Low Z-selectivity (Poor Z:E Ratio)

Low Z-selectivity is a frequent challenge. The formation of the desired Z-isomer is kinetically controlled, and several factors can influence the stereochemical outcome.

  • Potential Cause 1: Suboptimal Phosphonate Reagent

    • The electron-withdrawing nature of the phosphonate substituents is crucial for high Z-selectivity. The classic Still-Gennari protocol employs bis(2,2,2-trifluoroethyl) phosphonates.[1][2][3][4] Using phosphonates with less electron-withdrawing groups will likely decrease the Z:E ratio.

    • Solution:

      • Ensure you are using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or the more recently developed bis(1,1,1,3,3,3-hexafluoroisopropyl) groups, which may offer even better Z-selectivity.[1][2][5]

      • Verify the purity of your phosphonate reagent, as impurities can interfere with the reaction.

  • Potential Cause 2: Incorrect Base and Additives

    • The choice of base and the presence of additives like 18-crown-6 are critical. The standard protocol often uses potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[1][3][6] The crown ether sequesters the potassium ion, leading to a more "naked" and reactive anion, which can enhance Z-selectivity. However, for some modified phosphonates, this combination might be inferior.[1][3][7]

    • Solution:

      • For traditional Still-Gennari reactions, use KHMDS in combination with 18-crown-6.

      • For modified reagents like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, sodium hydride (NaH) has been shown to provide excellent Z-selectivity, often superior to KHMDS/18-crown-6.[1][8]

      • Always use a strong base to ensure complete and rapid deprotonation of the phosphonate.

  • Potential Cause 3: Inappropriate Reaction Temperature

    • The Still-Gennari olefination is typically performed at low temperatures (e.g., -78 °C) to favor the kinetic Z-product.[1] Higher temperatures can lead to equilibration and favor the thermodynamically more stable E-isomer.[9]

    • Solution:

      • Maintain a low reaction temperature, typically -78 °C, throughout the addition of the base and aldehyde.

      • Interestingly, for some modified Still-Gennari reagents, optimal results have been achieved at slightly higher temperatures like -20 °C, so optimization may be necessary.[1]

Issue 2: Low or No Reaction Conversion

Failure of the reaction to proceed to completion can be due to several factors, from reagent quality to reaction setup.

  • Potential Cause 1: Inactive Base or Reagents

    • Bases like KHMDS and NaH are sensitive to moisture and air. Aldehydes can undergo oxidation or polymerization upon storage.

    • Solution:

      • Use freshly opened or properly stored bases. The activity of NaH can be tested by observing hydrogen evolution upon addition to a protic solvent.

      • Purify the aldehyde before use, for example, by distillation or chromatography.

  • Potential Cause 2: Insufficient Deprotonation

    • Incomplete deprotonation of the phosphonate will lead to low yields.

    • Solution:

      • Ensure the use of a sufficiently strong base and an adequate number of equivalents.

      • Allow sufficient time for the deprotonation to occur before adding the aldehyde.

  • Potential Cause 3: Steric Hindrance

    • Highly sterically hindered aldehydes or phosphonates may react slowly or not at all.

    • Solution:

      • Prolonged reaction times or a slight increase in temperature (while carefully monitoring the Z:E ratio) might be necessary.

      • Consider using a less sterically demanding phosphonate reagent if possible.

Frequently Asked Questions (FAQs)

Q1: What is the role of the electron-withdrawing groups on the phosphonate in achieving Z-selectivity?

The Z-selectivity of the Still-Gennari olefination is a result of kinetic control. The electron-withdrawing groups (like the trifluoroethyl groups) on the phosphorus atom increase the acidity of the alpha-proton, facilitating deprotonation. More importantly, they stabilize the intermediate phosphonate carbanion. This stabilization is believed to make the initial nucleophilic attack of the carbanion on the aldehyde the rate-determining step and less reversible, leading to the kinetically favored Z-oxaphosphetane intermediate.

Q2: Why is 18-crown-6 used in the standard Still-Gennari protocol?

18-crown-6 is a phase-transfer catalyst that complexes with the potassium cation from the KHMDS base. This sequestration of the cation generates a more "naked" and highly reactive phosphonate anion. This increased reactivity is thought to favor the kinetic pathway leading to the Z-alkene.

Q3: Can I use other bases besides KHMDS or NaH?

While KHMDS and NaH are the most commonly used and recommended bases, other strong bases like potassium tert-butoxide have been reported. However, the choice of base can significantly impact both the yield and the Z:E ratio, and optimization is crucial. For certain modified Still-Gennari reagents, NaH has been shown to be superior to KHMDS.[1][8]

Q4: How does the aldehyde structure affect the Z-selectivity?

Generally, the Still-Gennari olefination provides good to excellent Z-selectivity for a wide range of aromatic and aliphatic aldehydes.[1][3] However, aliphatic aldehydes sometimes yield slightly lower Z:E ratios compared to aromatic aldehydes.[1][6] Very bulky or sterically hindered aldehydes may exhibit lower reactivity and potentially lower selectivity.[9]

Q5: What are the typical solvents used for the Still-Gennari olefination?

The most common solvent is anhydrous tetrahydrofuran (THF). It is crucial to use a dry, aprotic solvent to prevent quenching of the highly basic intermediates.

Data Presentation

Table 1: Effect of Base and Temperature on Z-Selectivity for a Modified Still-Gennari Reagent

EntryBase (equiv.)AdditiveTemperature (°C)Yield (%)Z:E Ratio
1NaH (1.2)--78 to rt-No reaction
2NaH (1.2)--408596:4
3NaH (1.2)--209497:3
4NaH (1.2)-09295:5
5KHMDS (1.2)--786189:11
6KHMDS (1.2)18-crown-6 (1.2)-783491:9

Data adapted from a study on a modified Still-Gennari-type reagent.[1] This highlights that optimal conditions may vary from the classical protocol.

Table 2: Comparison of a Modified vs. Standard Still-Gennari Reagent

EntryAldehydeReagentBaseTemperature (°C)Yield (%)Z:E Ratio
1BenzaldehydeModifiedNaH-209497:3
2BenzaldehydeStandardNaH-2010074:26
3OctanalModifiedNaH-208188:12
4OctanalStandardNaH-208578:22

This table compares the performance of a novel di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate reagent with the standard bis(2,2,2-trifluoroethyl)phosphonate.[1]

Experimental Protocols

General Procedure for Still-Gennari Olefination

A representative experimental protocol is as follows:

  • To a solution of the phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, 2.0 eq.) and 18-crown-6 (3.0 eq.) in dry THF at -78 °C, a solution of potassium tert-butoxide (2.1 eq.) in dry THF is added dropwise.

  • The aldehyde (1.0 eq.) is then added to the reaction mixture.

  • The mixture is stirred at -78 °C for a specified time (e.g., 2 hours) and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with aqueous acid, aqueous base, and brine, then dried over sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Z-alkene.

Visualizations

Still_Gennari_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Phosphonate Phosphonate (with EWG) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Aldehyde Aldehyde/Ketone Oxaphosphetane Z-Oxaphosphetane (Kinetic Intermediate) Carbanion->Oxaphosphetane Nucleophilic Attack on Carbonyl Z_Alkene Z-Alkene Oxaphosphetane->Z_Alkene Elimination Phosphate_Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_Byproduct Elimination Base Strong Base (e.g., KHMDS)

Caption: Mechanism of the Still-Gennari Olefination.

Troubleshooting_Workflow Start Low Z-Selectivity Check_Reagent Check Phosphonate (EWG & Purity) Start->Check_Reagent Check_Base Evaluate Base/ Additive System Start->Check_Base Check_Temp Verify Reaction Temperature Start->Check_Temp Optimize_Reagent Use High-EWG Phosphonate Check_Reagent->Optimize_Reagent Optimize_Base Optimize Base (KHMDS/Crown vs. NaH) Check_Base->Optimize_Base Optimize_Temp Maintain Low Temp (e.g., -78°C) Check_Temp->Optimize_Temp End Improved Z-Selectivity Optimize_Reagent->End Optimize_Base->End Optimize_Temp->End

Caption: Troubleshooting workflow for low Z-selectivity.

References

Troubleshooting low yields in natural product extraction of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Kadcoccitane H, a lanostane triterpenoid from Kadsura coccinea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to diminished yields of Kadcoccitane H during the extraction process.

Q1: My final yield of Kadcoccitane H is significantly lower than expected. What are the most likely causes?

Low yields can stem from several factors throughout the extraction and purification process. The most common culprits include:

  • Suboptimal Plant Material: The concentration of Kadcoccitane H can vary depending on the age, geographical source, and harvesting time of the Kadsura coccinea plant material.[1] Using old or improperly stored plant material can also lead to degradation of the target compound.

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. If the solvent polarity is not optimized for Kadcoccitane H, or the extraction time is insufficient, a significant amount of the compound will remain in the plant matrix.

  • Losses During Liquid-Liquid Partitioning: Emulsion formation or incomplete phase separation during solvent partitioning can lead to significant loss of the target compound.

  • Degradation of Kadcoccitane H: Triterpenoids can be sensitive to high temperatures and pH extremes.[2] Harsh extraction conditions may degrade the compound.

  • Incomplete Purification: Losses can occur at each chromatographic step. Overloading the column, using an incorrect solvent system, or poor fraction collection can all contribute to a lower final yield.

Q2: How does the quality of the starting plant material affect my yield?

The quality of the Kadsura coccinea stems is a crucial starting point. Several factors related to the plant material itself can impact the final yield:

FactorImpact on YieldRecommendation
Plant Part Kadcoccitane H has been isolated from the stems of K. coccinea.[3] Using other parts of the plant, such as leaves or roots, may result in significantly lower or no yield of this specific compound.Ensure you are using the correct plant part as specified in the literature.
Geographic Source & Harvest Time The phytochemical profile of a plant can vary based on its growing conditions.Source plant material from a reputable supplier and aim for consistency in sourcing.
Drying and Storage Improper drying can lead to mold and degradation of secondary metabolites. Poor storage conditions (exposure to light, heat, or moisture) can also reduce the concentration of the target compound.Use properly dried and stored plant material. If possible, store in a cool, dark, and dry place.
Particle Size A smaller particle size increases the surface area available for solvent extraction, which can improve efficiency.[4] However, a powder that is too fine can lead to issues with filtration and solvent penetration.Grind the dried plant material to a moderately fine powder (e.g., 20-40 mesh).

Q3: I'm performing a solvent extraction. What are the key parameters to optimize for better yield?

For solvent extraction of triterpenoids like Kadcoccitane H, consider the following:

ParameterGeneral Guidance
Solvent Choice Triterpenoids are typically extracted with mid-to-high polarity solvents. Methanol, ethanol, and acetone, often in aqueous mixtures (e.g., 80-90%), are commonly used.[1][5]
Solid-to-Liquid Ratio A higher solvent volume can increase the concentration gradient and improve extraction efficiency, up to a certain point.[4][6] A common starting point is a 1:10 to 1:20 ratio of plant material (g) to solvent (mL).
Extraction Time Extraction time needs to be sufficient to allow the solvent to penetrate the plant material and dissolve the target compound.[4] This can range from a few hours to several days depending on the method.
Temperature Higher temperatures generally increase solvent efficiency and diffusion rates.[2][7] However, excessive heat can degrade thermolabile compounds. For reflux extraction, the temperature will be the boiling point of the solvent. For maceration, room temperature is often used.
Agitation Constant agitation or stirring during extraction ensures that the solvent is continuously in contact with the plant material, which can improve extraction efficiency.

Q4: I'm observing a stable emulsion during my liquid-liquid partitioning. How can I resolve this and prevent loss of my compound?

Emulsions are a common problem in liquid-liquid extractions, especially with crude plant extracts that contain surfactant-like molecules. Here are some strategies to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

  • Addition of Brine: Adding a saturated NaCl solution (brine) can increase the ionic strength of the aqueous layer, which often helps to break emulsions.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Change in pH: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes help to break an emulsion.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break up the emulsion.

Experimental Protocol: Extraction and Isolation of Triterpenoids from Kadsura coccinea

This protocol is a generalized procedure based on methods reported for the extraction of triterpenoids from Kadsura species.[1][8] Optimization may be required for your specific experimental setup.

1. Preparation of Plant Material

  • Air-dry the stems of Kadsura coccinea.
  • Grind the dried stems into a coarse powder.

2. Solvent Extraction

  • Macerate the powdered plant material in 90% ethanol at room temperature for 24 hours with occasional stirring.
  • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning

  • Suspend the crude ethanol extract in water.
  • Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
  • First, partition against hexane to remove non-polar compounds like fats and waxes.
  • Next, partition the aqueous layer against chloroform.
  • Finally, partition the remaining aqueous layer against ethyl acetate. Kadcoccitane H, being a moderately polar triterpenoid, is likely to be found in the chloroform or ethyl acetate fraction.
  • Concentrate each fraction separately using a rotary evaporator.

4. Chromatographic Purification

  • Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC).
  • Combine fractions containing the compound of interest (as indicated by TLC).
  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Kadcoccitane H.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yields.

G cluster_0 Extraction Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Filtration & Concentration->Liquid-Liquid Partitioning Fraction Concentration Fraction Concentration Liquid-Liquid Partitioning->Fraction Concentration Column Chromatography Column Chromatography Fraction Concentration->Column Chromatography Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) HPLC Purification HPLC Purification Fraction Analysis (TLC)->HPLC Purification Pure Kadcoccitane H Pure Kadcoccitane H HPLC Purification->Pure Kadcoccitane H

Figure 1. A generalized workflow for the extraction and isolation of Kadcoccitane H.

G Low Yield Low Yield Check Plant Material Check Plant Material Low Yield->Check Plant Material Review Extraction Parameters Review Extraction Parameters Low Yield->Review Extraction Parameters Analyze Partitioning Step Analyze Partitioning Step Low Yield->Analyze Partitioning Step Optimize Chromatography Optimize Chromatography Low Yield->Optimize Chromatography Correct Part/Age/Storage? Correct Part/Age/Storage? Check Plant Material->Correct Part/Age/Storage? Solvent/Time/Temp Optimal? Solvent/Time/Temp Optimal? Review Extraction Parameters->Solvent/Time/Temp Optimal? Emulsion/Precipitate Formed? Emulsion/Precipitate Formed? Analyze Partitioning Step->Emulsion/Precipitate Formed? Column Overload/Wrong Mobile Phase? Column Overload/Wrong Mobile Phase? Optimize Chromatography->Column Overload/Wrong Mobile Phase? Correct Part/Age/Storage?->Review Extraction Parameters Yes Source New Material Source New Material Correct Part/Age/Storage?->Source New Material No Solvent/Time/Temp Optimal?->Analyze Partitioning Step Yes Modify Protocol Modify Protocol Solvent/Time/Temp Optimal?->Modify Protocol No Emulsion/Precipitate Formed?->Optimize Chromatography No Break Emulsion/Re-dissolve Break Emulsion/Re-dissolve Emulsion/Precipitate Formed?->Break Emulsion/Re-dissolve Yes Adjust Loading/Gradient Adjust Loading/Gradient Column Overload/Wrong Mobile Phase?->Adjust Loading/Gradient Yes

Figure 2. A decision tree for troubleshooting low yields of Kadcoccitane H.

References

Resolving co-eluting impurities during Kadcoccitane H purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the purification of Kadcoccitane H, with a specific focus on co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting impurities in Kadcoccitane H purification?

Co-eluting impurities during the purification of Kadcoccitane H, a complex triterpenoid, are often structurally similar compounds. The most common reasons for their co-elution include:

  • Structural Analogs: Impurities may be isomers (diastereomers, epimers) or analogs of Kadcoccitane H with very similar polarity and functional groups, making them difficult to separate under standard chromatographic conditions.

  • Degradation Products: Kadcoccitane H may degrade during extraction, purification, or storage, leading to impurities with similar core structures.

  • Biosynthetic Precursors or Intermediates: If isolated from a natural source, residual precursors or biosynthetic intermediates with related structures may be present.

  • Sub-optimal Chromatographic Conditions: Inadequate method development can lead to poor resolution between Kadcoccitane H and its impurities. This includes the wrong choice of stationary phase, mobile phase, or gradient profile.

Q2: How can I detect co-eluting impurities with my current HPLC method?

Detecting co-eluting impurities is critical for developing a robust purification method. Here are several strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD allows for the acquisition of UV-Vis spectra across a chromatographic peak. Inconsistent spectra across the peak (at the upslope, apex, and downslope) suggest the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly sensitive method for detecting co-eluting species.[1] Even if impurities do not resolve chromatographically, they can often be distinguished by their mass-to-charge ratio (m/z).

  • Varying Chromatographic Conditions: Altering the mobile phase composition, pH, or temperature can sometimes partially resolve or change the peak shape of co-eluting compounds, indicating their presence.

  • Use of Orthogonal Methods: Analyze the "pure" fraction using a different chromatographic method (e.g., a different column chemistry or mobile phase system). The appearance of new peaks confirms the presence of impurities.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshooting and resolving co-eluting impurities during the purification of Kadcoccitane H.

Problem: A single peak is observed on my analytical HPLC, but subsequent analysis or characterization suggests the presence of an impurity.

Solution Workflow:

G A Initial Observation: Single peak, but purity is suspect. B Step 1: Confirm Co-elution A->B C Perform Peak Purity Analysis (DAD) and HPLC-MS Analysis B->C D Is co-elution confirmed? C->D E No D->E No F Yes D->F Yes G Issue may be downstream (e.g., sample degradation). Re-evaluate handling procedures. E->G H Step 2: Method Development for Resolution F->H I Modify Mobile Phase: - Change organic modifier (e.g., ACN to MeOH) - Adjust pH (if applicable) - Introduce additives (e.g., TFA, formic acid) H->I J Change Stationary Phase: - Different hydrophobicity (e.g., C18 to C8 or Phenyl-Hexyl) - Alternative chemistry (e.g., embedded polar group) H->J K Optimize Temperature: - Increase or decrease column temperature to affect selectivity H->K L Did any modification show baseline or partial separation? I->L J->L K->L M No L->M No N Yes L->N Yes Q Consider alternative purification techniques: - Supercritical Fluid Chromatography (SFC) - Counter-Current Chromatography (CCC) M->Q O Step 3: Further Optimization and Scale-up N->O P Fine-tune the promising condition: - Optimize gradient slope - Adjust flow rate O->P R Scale up the optimized method to preparative HPLC. P->R S Collect narrow fractions and analyze purity. R->S

Caption: Troubleshooting workflow for resolving co-eluting impurities.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Kadcoccitane H and a Co-eluting Impurity

This protocol outlines a systematic approach to developing an HPLC method capable of resolving Kadcoccitane H from a closely eluting impurity.

1. Initial System and Mobile Phase Screening:

  • Columns:

    • C18 (e.g., 150 x 4.6 mm, 3.5 µm)

    • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

    • Embedded Polar Group (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B Screening Solvents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

  • Initial Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD (200-400 nm) and MS (if available)

Procedure:

  • Equilibrate the C18 column with the starting mobile phase composition.

  • Inject the impure Kadcoccitane H sample.

  • Run the initial gradient with ACN as Mobile Phase B.

  • Repeat the run with MeOH as Mobile Phase B.

  • Repeat steps 1-4 for the Phenyl-Hexyl and Embedded Polar Group columns.

  • Analyze the chromatograms for any changes in selectivity and resolution between Kadcoccitane H and the impurity.

2. Optimization of the Most Promising Condition:

Once a column/solvent combination shows promise for separation, proceed with optimization.

  • Gradient Optimization:

    • If partial separation is observed, flatten the gradient around the elution time of Kadcoccitane H to improve resolution. For example, if the compounds elute at 60% B, change the gradient to 50-70% B over a longer time.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 25 °C, 40 °C, 55 °C) to see if selectivity is affected.[2]

  • Additive Screening:

    • If basic or acidic functionalities are suspected in the impurity, consider using different mobile phase additives (e.g., 0.1% Trifluoroacetic Acid, 10 mM Ammonium Acetate).

Data Presentation: Comparison of Screening Conditions

ColumnMobile Phase BResolution (Rs)Observations
C18Acetonitrile0.8Peak shouldering observed.
C18Methanol1.1Partial separation, broad peaks.
Phenyl-HexylAcetonitrile1.6Good separation, potential for baseline.
Phenyl-HexylMethanol1.3Separation achieved, but with tailing.
Embedded PolarAcetonitrile0.9Similar to C18.
Embedded PolarMethanol1.0Minor improvement over C18.

Note: The data in this table is illustrative and will vary based on the specific impurity.

Protocol 2: Peak Purity Analysis using a Diode Array Detector (DAD)

This protocol describes how to assess the purity of the Kadcoccitane H peak.

1. Data Acquisition:

  • Ensure the DAD is set to acquire spectra across the entire peak of interest. A typical setting is to acquire spectra at the upslope, apex, and downslope of the peak.

  • Set the wavelength range to cover the expected UV absorbance of Kadcoccitane H and potential impurities (e.g., 200-400 nm).

2. Data Analysis:

  • In your chromatography data system (CDS) software, select the Kadcoccitane H peak.

  • Use the peak purity analysis function. The software will compare the spectra at different points across the peak.

  • The software will typically provide a "purity angle" or "purity factor" and a "threshold angle."

    • If the purity angle is less than the threshold angle , the peak is considered spectrally pure.

    • If the purity angle is greater than the threshold angle , the peak is likely comprised of more than one component.

Logical Relationship of Peak Purity Analysis:

G A Acquire spectral data across the peak (Upslope, Apex, Downslope) B Software normalizes and compares spectra A->B C Calculate Purity Angle (Spectral dissimilarity) B->C D Calculate Threshold Angle (System noise) B->D E Is Purity Angle < Threshold Angle? C->E D->E F Yes E->F Yes G No E->G No H Peak is spectrally homogeneous (Likely pure) F->H I Peak is spectrally heterogeneous (Co-elution is likely) G->I

References

Technical Support Center: Overcoming Solubility Challenges with Kadcoccitane H in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kadcoccitane H in biological assays. Given the limited public data on the specific solubility of Kadcoccitane H, this guide draws upon established methods for enhancing the solubility of complex, hydrophobic molecules, a common characteristic of triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is Kadcoccitane H and why is its solubility a concern?

Kadcoccitane H is a member of the kadcoccitane and kadcotrione families of triterpenoids, which are known for their complex 6/6/5/6-tetracyclic ring systems and promising biological activities.[1][2][3][4] Like many complex natural products, Kadcoccitane H is predicted to be highly lipophilic, leading to poor aqueous solubility. This presents a significant challenge in biological assays, as inefficient dissolution can lead to inaccurate and unreliable experimental results.

Q2: What are the initial signs of solubility problems in my assay?

Common indicators of poor solubility include:

  • Visible precipitation: A cloudy or hazy appearance in your stock solution or final assay medium.

  • Low or inconsistent bioactivity: Underestimation of the compound's potency due to a limited amount of dissolved compound available to interact with the biological target.

  • Poor reproducibility: High variability in results between replicate wells or experiments.

  • Compound adsorption: The compound may adhere to plasticware, leading to a lower effective concentration.

Q3: Which organic solvents are recommended for preparing a stock solution of Kadcoccitane H?

For highly hydrophobic compounds like Kadcoccitane H, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent. Other potential organic solvents include ethanol, methanol, and acetone.[5] It is crucial to prepare a high-concentration stock solution in 100% organic solvent, which can then be diluted into the aqueous assay buffer.

Q4: What is the maximum recommended final concentration of organic solvents in a cell-based assay?

The final concentration of organic solvents in your assay medium should be kept to a minimum to avoid solvent-induced toxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally be below 0.1%. The tolerance of your specific cell line to any organic solvent should always be determined empirically by running a solvent toxicity control.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the stock solution into aqueous buffer.

This is a common issue when working with hydrophobic compounds. The following strategies can be employed to mitigate this problem:

1. Optimize Co-solvent Concentration:

A co-solvent is a water-miscible organic solvent used to increase the solubility of hydrophobic compounds.[6][7]

  • Recommendation: While DMSO is a strong solubilizing agent, you may need to carefully optimize its final concentration. If precipitation persists at your desired final concentration of Kadcoccitane H, consider if a slightly higher, yet non-toxic, DMSO concentration could maintain solubility.

2. Utilize Surfactants:

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

  • Recommendation: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays. It is essential to determine the critical micelle concentration (CMC) and the potential effects of the surfactant on your specific assay.

Table 1: Recommended Starting Concentrations for Surfactants

SurfactantRecommended Starting Concentration Range (in assay medium)Key Considerations
Tween® 200.01% - 0.1% (v/v)Can interfere with some enzyme assays.
Tween® 800.01% - 0.1% (v/v)Generally well-tolerated by cells.
Pluronic® F-680.02% - 0.2% (w/v)Often used to reduce shear stress in suspension cultures.

3. Employ Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[8]

  • Recommendation: Beta-cyclodextrins (β-CDs) and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. The stoichiometry of the Kadcoccitane H:cyclodextrin complex may need to be optimized.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeRecommended Molar Ratio (Drug:Cyclodextrin)Notes
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 to 1:10Generally has higher aqueous solubility and lower toxicity than unmodified β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:1 to 1:10Often used in pharmaceutical formulations due to its high water solubility and safety profile.
Issue 2: Inconsistent results and poor reproducibility.

This may be due to the compound precipitating out of solution over the course of the experiment or adsorbing to the assay plates.

1. Pre-complexation with a Solubilizing Agent:

  • Recommendation: Before diluting into the final assay buffer, pre-incubate the Kadcoccitane H stock solution with a solution of the chosen solubilizing agent (e.g., cyclodextrin or surfactant) at a higher concentration. This allows for the formation of a stable complex prior to final dilution.

2. Use of Low-Binding Plates:

  • Recommendation: If you suspect adsorption to plasticware is an issue, consider using low-binding microplates.

3. Gentle Mixing and Temperature Control:

  • Recommendation: When preparing dilutions, use gentle vortexing or trituration. Avoid vigorous shaking which can sometimes induce precipitation. Ensure that all solutions are at a consistent temperature.

Experimental Protocols

Protocol 1: Preparation of Kadcoccitane H Stock Solution and Working Solutions using a Co-solvent (DMSO)
  • Prepare a 10 mM Stock Solution: Weigh out the appropriate amount of Kadcoccitane H and dissolve it in 100% cell culture-grade DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO.

  • Prepare Final Working Solutions: Directly add a small volume of the intermediate DMSO dilutions to your pre-warmed assay medium to achieve the desired final concentrations of Kadcoccitane H. The final DMSO concentration should be kept below 0.5%.

  • Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Kadcoccitane H tested.

Protocol 2: Solubilization of Kadcoccitane H using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 45% (w/v) HP-β-CD Solution: Dissolve 4.5 g of HP-β-CD in 10 mL of deionized water. This will serve as your stock cyclodextrin solution.

  • Prepare Kadcoccitane H Stock in DMSO: Prepare a concentrated stock solution of Kadcoccitane H in 100% DMSO (e.g., 10 mM).

  • Form the Inclusion Complex:

    • In a microcentrifuge tube, add a volume of the HP-β-CD stock solution.

    • While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated Kadcoccitane H DMSO stock to achieve the desired molar ratio (e.g., 1:5 drug to cyclodextrin).

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to facilitate complex formation.

  • Prepare Final Working Solutions: Dilute the Kadcoccitane H:HP-β-CD complex solution into your assay medium to the final desired concentrations.

  • Control: Prepare a control containing the same final concentration of the HP-β-CD complex without Kadcoccitane H.

Visualizations

Solubilization_Mechanisms cluster_cosolvent Co-solvency cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex KH_cosolvent Kadcoccitane H Solution_cosolvent Homogeneous Solution KH_cosolvent->Solution_cosolvent Water_cosolvent Water Water_cosolvent->Solution_cosolvent DMSO_cosolvent DMSO DMSO_cosolvent->Solution_cosolvent Micelle Micelle KH_surfactant Kadcoccitane H KH_surfactant->Micelle encapsulated in hydrophobic core Cyclodextrin Cyclodextrin KH_cyclodextrin Kadcoccitane H KH_cyclodextrin->Cyclodextrin forms inclusion complex

References

Minimizing epimerization during Kadcoccitane H synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the synthesis of Kadcoccitane H.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of Kadcoccitane H?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[1][2] In the context of Kadcoccitane H synthesis, which involves a complex, multi-step process to build a molecule with several stereocenters, unwanted epimerization can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. This can significantly reduce the overall yield and purity of the final compound, impacting its biological activity.[1]

Q2: Which steps in the published synthesis of Kadcoccitane H are most susceptible to epimerization?

A2: While the published biomimetic synthesis of Kadcoccitane H is highly efficient, certain steps inherently carry a risk of epimerization.[3][4] Key areas of concern include:

  • Steps involving base-mediated reactions: The use of strong bases can facilitate the abstraction of acidic protons adjacent to chiral centers, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in epimerization.[2][5]

  • Reactions involving high temperatures: Elevated temperatures can provide the necessary activation energy for epimerization to occur, especially for kinetically controlled reactions where the undesired epimer is thermodynamically more stable.[5]

  • Carbonyl chemistry: Steps involving the manipulation of carbonyl groups, such as the Still-Gennari olefination, can be prone to epimerization at the α-carbon if not carefully controlled.

Q3: What are the general strategies to minimize epimerization?

A3: Several general strategies can be employed to maintain stereochemical integrity during a synthesis:

  • Temperature Control: Running reactions at lower temperatures can help to minimize epimerization by reducing the available thermal energy for the inversion of stereocenters.[6]

  • Choice of Base and Reagents: Use non-nucleophilic, sterically hindered bases where possible. The choice of coupling reagents in certain reactions, such as amide bond formation in peptide synthesis, can also significantly impact the level of epimerization.[7]

  • Solvent Polarity: The polarity of the solvent can influence the rate of epimerization. In some cases, polar solvents can increase the rate of epimerization.[6]

  • Reaction Time: Minimizing reaction times can reduce the exposure of the product to conditions that may promote epimerization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Oxidative Olefin Transposition Step

The conversion of the Δ⁸(⁹)-lanostane substrate to the Δ⁹(¹¹)-7-oxo product is a critical step where the desired configuration at C8 is established.[3]

Potential Cause: Epimerization at C8 adjacent to the newly formed carbonyl group at C7, potentially facilitated by the reaction conditions.

Troubleshooting Suggestions:

ParameterRecommended ConditionRationale
Temperature Maintain at -30 °C as reported.[3]Lower temperatures reduce the likelihood of enolate formation and subsequent protonation leading to the undesired epimer.
Solvent Use a non-polar solvent like CH₂Cl₂.Apolar solvents can disfavor the formation of charged intermediates that may lead to epimerization.
Reagent Addition Slow, dropwise addition of CrO₂Cl₂.This helps to control the reaction rate and minimize local temperature increases.
Work-up Quench the reaction promptly at low temperature.Minimizes the time the product is exposed to potentially epimerizing conditions.
Issue 2: Epimerization during the Still-Gennari Olefination

The Still-Gennari olefination is employed to introduce the Z-olefin.[4] The use of a phosphonate reagent with an adjacent stereocenter can be susceptible to epimerization.

Potential Cause: Deprotonation of the α-proton of the phosphonate by the base (e.g., KHMDS) can lead to a planar carbanion, which upon reaction may result in a mixture of diastereomers.

Troubleshooting Suggestions:

ParameterRecommended ConditionRationale
Base Use a strong, non-nucleophilic base like KHMDS or LHMDS.These bases efficiently deprotonate the phosphonate at low temperatures, minimizing side reactions.
Temperature Conduct the reaction at low temperatures (e.g., -78 °C).Reduces the kinetic energy of the system, favoring the desired stereochemical outcome.
Additive Consider the use of crown ethers (e.g., 18-crown-6) with potassium bases.Can help to sequester the cation and influence the stereoselectivity of the olefination.

Experimental Protocols

Key Experiment: Oxidative Olefin Transposition [3]

To a solution of the methyl ester of the Δ⁸(⁹)-lanostane substrate in anhydrous dichloromethane (CH₂Cl₂) at -30 °C under an inert atmosphere (e.g., argon), a solution of chromium(VI) dioxychloride (CrO₂Cl₂) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., isopropanol) at -30 °C and then allowed to warm to room temperature. The mixture is then diluted, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Δ⁹(¹¹)-7-oxo product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Intermediate Product cluster_analysis Analysis start Δ⁸(⁹)-Lanostane Derivative reaction Oxidative Olefin Transposition (CrO₂Cl₂, CH₂Cl₂, -30 °C) start->reaction 1. Dissolve in CH₂Cl₂ 2. Cool to -30 °C product Δ⁹(¹¹)-7-Oxo Intermediate reaction->product 3. Add CrO₂Cl₂ 4. Quench Reaction analysis Check for Epimerization at C8 (NMR, Chiral HPLC) product->analysis 5. Purify 6. Analyze Stereochemistry

Caption: Workflow for the critical oxidative olefin transposition step.

epimerization_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_factors Contributing Factors cluster_solutions Troubleshooting Solutions problem Low Diastereoselectivity Observed cause Epimerization at Chiral Center problem->cause temp High Temperature cause->temp base Strong Base cause->base time Long Reaction Time cause->time sol_temp Lower Reaction Temperature temp->sol_temp sol_base Use Weaker/Hindered Base base->sol_base sol_time Reduce Reaction Time time->sol_time

References

Troubleshooting NMR signal overlap in Kadcoccitane H structural analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural analysis of Kadcoccitane H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to NMR signal overlap during the structural elucidation of this complex triterpenoid.

Troubleshooting Guides & FAQs

Q1: I am observing severe signal overlap in the 1H NMR spectrum of my Kadcoccitane H sample, particularly in the aliphatic region. How can I begin to resolve these signals?

A1: Severe signal overlap is a common challenge in the 1H NMR analysis of complex polycyclic molecules like Kadcoccitane H. The first step is to employ two-dimensional (2D) NMR techniques to spread the signals into a second dimension, thereby increasing resolution.

Recommended Initial 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is extremely useful for assigning proton resonances to specific carbon environments and can help resolve overlapping proton signals if the attached carbons have different chemical shifts.[1][2][3]

Q2: My COSY and HSQC spectra are still congested, and I'm having trouble making unambiguous assignments for Kadcoccitane H. What are the next steps?

A2: When initial 2D NMR experiments provide insufficient resolution, more advanced techniques are necessary. For a molecule with the complexity of Kadcoccitane H, consider the following:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[1][2] This is crucial for piecing together the carbon skeleton and connecting different spin systems identified from the COSY spectrum. For complex molecules, optimizing the HMBC experiment for different coupling constants (e.g., running two experiments, one optimized for 5 Hz and another for 10 Hz) can provide more comprehensive data.[1]

  • TOCSY (Total Correlation Spectroscopy): This experiment is an extension of COSY and shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors. This can be particularly useful for identifying all protons belonging to a specific structural fragment, even if some of the correlations are not visible in the COSY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded.[4][5] This is essential for determining the relative stereochemistry of Kadcoccitane H, which has multiple chiral centers. NOESY correlations can help differentiate between stereoisomers that may have very similar coupling patterns.[4][6]

Q3: I suspect I may have a mixture of stereoisomers of Kadcoccitane H, which is further complicating the NMR spectra. How can I confirm this and potentially assign the signals for each isomer?

A3: The presence of stereoisomers is a common source of spectral complexity. Here's a logical workflow to address this:

  • High-Resolution 1D 1H NMR: Carefully examine the 1D spectrum for any doubling or multiplicity of signals that you would expect to be singlets or simple multiplets.

  • NOESY/ROESY Analysis: As mentioned previously, these experiments are key for determining stereochemical relationships.[4][5][6] By analyzing the through-space correlations, you can often deduce the relative configuration of the major isomer. If a minor isomer is present in sufficient concentration, you may also observe its NOE correlations.

  • Chromatographic Separation: If NMR data suggests a mixture, it is highly recommended to attempt further purification using techniques like chiral HPLC to isolate the individual stereoisomers before conducting further NMR analysis.

Data Presentation: NMR Data for Kadcoccitane H

The following table summarizes the reported 1H and 13C NMR data for Kadcoccitane H. This data can serve as a valuable reference for researchers.[7]

Position1H Chemical Shift (δ ppm, Multiplicity, J in Hz)13C Chemical Shift (δ ppm)
245.98 (t, J = 7.7)121.7 (CH)
116.30 (s)128.4 (CH)
211.06 (d, J = 6.9)21.4 (CH₃)
291.10 (s)21.9 (CH₃)
191.12 (s)22.8 (CH₃)
301.24 (s)28.1 (CH₃)
181.38 (s)19.1 (CH₃)
272.02 (s)20.9 (CH₃)
262.12 (s)27.8 (CH₃)
135.7 (CH₂)
234.3 (CH₂)
3216.8 (C)
447.9 (C)
552.5 (C)
623.9 (CH₂)
738.4 (CH₂)
849.3 (CH)
9169.6 (C)
1038.4 (C)
12138.8 (C)
13145.8 (C)
1457.1 (C)
1533.2 (CH₂)
1626.3 (CH₂)
1751.2 (CH)
2036.4 (CH)
22197.8 (C)
23158.4 (C)
25138.8 (C)
28168.4 (C)

Experimental Protocols

Below are detailed methodologies for key 2D NMR experiments that are crucial for resolving signal overlap in the structural analysis of Kadcoccitane H.

COSY (Correlation Spectroscopy)
  • Objective: To identify scalar-coupled protons (1H-1H J-coupling).

  • Pulse Sequence: A basic COSY experiment consists of a 90° pulse, followed by an evolution time (t1), and a second 90° pulse before acquisition (t2).

  • Typical Acquisition Parameters:

    • Number of scans (ns): 2-4

    • Number of increments in t1 (ni): 128-256

    • Spectral width (sw) in F2 (1H): 10-12 ppm

    • Spectral width (sw1) in F1 (1H): 10-12 ppm

    • Relaxation delay (d1): 1-2 seconds

  • Processing Parameters:

    • Apodization: Sine or Sine-squared window function in both dimensions.

    • Zero-filling: To at least double the number of points in the F1 dimension.

    • Phasing: Magnitude calculation is often sufficient, avoiding the need for manual phasing.[8]

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To correlate protons with their directly attached carbons (1JCH).

  • Pulse Sequence: An INEPT-based pulse sequence is used to transfer magnetization from protons to the heteronucleus and back.

  • Typical Acquisition Parameters:

    • Number of scans (ns): 2-8 (more for dilute samples)

    • Number of increments in t1 (ni): 128-256

    • Spectral width (sw) in F2 (1H): 10-12 ppm

    • Spectral width (sw1) in F1 (13C): 150-200 ppm

    • Relaxation delay (d1): 1-2 seconds

    • 1JCH coupling constant: Typically set to an average value of 145 Hz for sp3 carbons.

  • Processing Parameters:

    • Apodization: Sine-squared or QSINE window function in both dimensions.

    • Zero-filling: To at least double the number of points in the F1 dimension.

    • Phasing: Requires careful phasing, especially for edited HSQC experiments.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations between protons and carbons (2,3JCH).

  • Pulse Sequence: A low-pass J-filter is used to suppress one-bond correlations.

  • Typical Acquisition Parameters:

    • Number of scans (ns): 8-32 (HMBC is less sensitive than HSQC)

    • Number of increments in t1 (ni): 256-512

    • Spectral width (sw) in F2 (1H): 10-12 ppm

    • Spectral width (sw1) in F1 (13C): 180-220 ppm

    • Relaxation delay (d1): 1.5-2.5 seconds

    • Long-range coupling constant (nJCH): Optimized for a range, typically 8-10 Hz.

  • Processing Parameters:

    • Apodization: Sine or Sine-squared window function in both dimensions.

    • Zero-filling: To at least double the number of points in the F1 dimension.

    • Phasing: Magnitude calculation is commonly used.

Mandatory Visualizations

experimental_workflow cluster_start Initial Analysis cluster_problem Problem Identification cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Interpretation cluster_solution Final Structure start 1H NMR of Kadcoccitane H overlap Severe Signal Overlap Observed start->overlap If overlap is present cosy COSY overlap->cosy Resolve through-bond couplings hsqc HSQC overlap->hsqc Resolve C-H direct correlations assign_spins Assign Spin Systems cosy->assign_spins assign_carbons Assign C-H Correlations hsqc->assign_carbons hmbc HMBC build_skeleton Build Carbon Skeleton hmbc->build_skeleton noesy NOESY/ROESY stereochem Determine Stereochemistry noesy->stereochem assign_spins->hmbc Connect spin systems assign_carbons->hmbc build_skeleton->noesy Confirm stereochemistry structure Complete Structure of Kadcoccitane H stereochem->structure logical_relationships cluster_experiments NMR Experiments cluster_information Structural Information cosy COSY (H-H Coupling) spin_systems Spin Systems cosy->spin_systems Identifies hsqc HSQC (1-Bond C-H) ch_connectivity Direct C-H Connectivity hsqc->ch_connectivity Determines hmbc HMBC (Long-Range C-H) carbon_skeleton Carbon Skeleton hmbc->carbon_skeleton Elucidates noesy NOESY (Through-Space) stereochemistry Relative Stereochemistry noesy->stereochemistry Defines spin_systems->hmbc ch_connectivity->hmbc carbon_skeleton->noesy

References

Technical Support Center: Large-Scale Synthesis of Kadcoccitane H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the novel polyketide, Kadcoccitane H. The information is designed to address specific challenges that may be encountered during the multi-step synthesis, ensuring a more efficient and reproducible process.

Overall Synthetic Workflow

The large-scale synthesis of Kadcoccitane H is a five-step process beginning with an asymmetric Diels-Alder reaction, followed by a Grignard reaction, a late-stage C-H oxidation, macrolactamization, and a final global deprotection. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization and Cyclization cluster_2 Phase 3: Final Product Generation Start Start Diels_Alder Step 1: Asymmetric Diels-Alder Cycloaddition Start->Diels_Alder Commercially Available Starting Materials Grignard Step 2: Grignard Reaction Diels_Alder->Grignard CH_Oxidation Step 3: Late-stage C-H Oxidation Grignard->CH_Oxidation Macrolactamization Step 4: Macrolactamization CH_Oxidation->Macrolactamization Deprotection Step 5: Global Deprotection Macrolactamization->Deprotection Kadcoccitane_H Kadcoccitane H Deprotection->Kadcoccitane_H

Caption: Overall workflow for the 5-step synthesis of Kadcoccitane H.

Troubleshooting Guides & FAQs

This section is organized by each of the five synthetic steps.

Step 1: Asymmetric Diels-Alder Cycloaddition

This initial step is critical for establishing the stereochemistry of the core bicyclic structure.[1][2][3]

FAQs

  • Q: What are the most common causes of low yield in the Diels-Alder reaction?

    • A: Low yields are often attributed to several factors:

      • Decomposition of the diene: The diene can be sensitive to prolonged heating.

      • Suboptimal catalyst loading: The asymmetric catalyst is crucial for high efficiency.

      • Presence of impurities: Water or other nucleophiles can react with the catalyst or dienophile.

  • Q: How can I improve the diastereoselectivity of the reaction?

    • A: Diastereoselectivity is primarily influenced by the choice of catalyst and solvent. Screening different chiral ligands and solvent systems is recommended. For instance, moving from a non-polar solvent like toluene to a more polar one like dichloromethane can sometimes alter the facial selectivity of the cycloaddition.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or no conversion Inactive catalystEnsure the catalyst is handled under inert conditions and is from a reliable source.
Low reaction temperatureGradually increase the reaction temperature in 5 °C increments, monitoring for diene decomposition.
Formation of multiple products Undesired side reactionsLower the reaction temperature to minimize side reactions. Ensure high purity of starting materials.
Isomerization of the productAnalyze the crude product mixture to identify any isomeric byproducts and adjust the workup procedure accordingly.
Step 2: Grignard Reaction

This step introduces a key side chain to the bicyclic core. Grignard reactions are notoriously sensitive to reaction conditions.[4][5][6][7]

FAQs

  • Q: My Grignard reaction is not initiating. What should I do?

    • A: Initiation failure is a common issue.[8] Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating can also help, but should be done with caution.

  • Q: I am observing a significant amount of a Wurtz coupling byproduct. How can I minimize this?

    • A: Wurtz coupling arises from the reaction of the Grignard reagent with unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings, ensuring that the Grignard reagent is consumed as it is formed.

Troubleshooting

Problem Potential Cause Recommended Solution
Low yield of desired product Presence of water in the solvent or on glasswareEnsure all glassware is oven-dried and solvents are rigorously dried before use.
Formation of a passivating layer on the magnesiumGently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.
Inconsistent results between batches Variability in the quality of the Grignard reagentTitrate the Grignard reagent before each use to accurately determine its concentration.
Step 3: Late-stage C-H Oxidation

This challenging transformation installs a hydroxyl group at a specific, unactivated C-H bond.[9][10][11][12][13]

FAQs

  • Q: The C-H oxidation is not selective and I'm getting a mixture of oxidized products. How can I improve selectivity?

    • A: Site-selectivity in C-H oxidation is often directed by steric and electronic factors.[10] The choice of oxidant and catalyst is paramount. Consider using a more sterically hindered catalyst to favor oxidation at a more accessible C-H bond.

  • Q: The reaction is sluggish and requires a long reaction time. Can this be improved?

    • A: Increasing the catalyst loading or the reaction temperature may improve the reaction rate. However, this must be balanced against the potential for decreased selectivity and product degradation.

Troubleshooting

Problem Potential Cause Recommended Solution
Over-oxidation to the ketone or carboxylic acid The oxidant is too reactiveSwitch to a milder oxidant. For example, if using KMnO4, consider switching to PCC or PDC.
Low conversion Catalyst deactivationEnsure the reaction is performed under an inert atmosphere to prevent catalyst deactivation by oxygen.
Complex product mixture Non-selective oxidationScreen a panel of different catalysts and oxidants to identify a more selective system.
Step 4: Macrolactamization

This intramolecular cyclization forms the large ring of Kadcoccitane H.[14][15][16]

FAQs

  • Q: The macrolactamization is producing a high percentage of intermolecular oligomers. How can I favor the intramolecular reaction?

    • A: High dilution conditions are essential for favoring intramolecular cyclization over intermolecular oligomerization. The slow addition of the linear precursor to a large volume of solvent is the standard approach.

  • Q: What are the best coupling reagents for this type of macrolactamization?

    • A: A variety of coupling reagents can be effective. Common choices include HATU, HBTU, and EDC with an additive like HOAt. The optimal choice will depend on the specific substrate.

Troubleshooting

Problem Potential Cause Recommended Solution
Low yield of the desired macrocycle Unfavorable conformation of the linear precursor for cyclizationThe addition of a template or a change in solvent can sometimes pre-organize the linear precursor into a conformation that is more amenable to cyclization.
Epimerization at the stereocenter adjacent to the carboxylic acid The coupling reagent is too reactive or the base is too strongUse a milder coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 5: Global Deprotection

The final step removes all protecting groups to yield Kadcoccitane H.[17][18][19][20]

FAQs

  • Q: I am observing incomplete deprotection. What can I do?

    • A: Incomplete deprotection can be addressed by increasing the reaction time or the temperature.[21] If this is not effective, a different deprotection strategy may be required.

  • Q: The deprotection is leading to decomposition of the final product. How can I avoid this?

    • A: Product decomposition is often caused by harsh deprotection conditions. The use of scavengers can help to trap reactive intermediates that may cause decomposition. For example, triethylsilane is often used as a scavenger in acidic deprotection reactions.

Troubleshooting

Problem Potential Cause Recommended Solution
Formation of side products The deprotection conditions are not orthogonal to all functional groupsRe-evaluate the protecting group strategy to ensure that all protecting groups can be removed under conditions that are compatible with the rest of the molecule.[18]
Difficult purification of the final product The crude product is a complex mixtureIf possible, a final crystallization step can be a highly effective method for purifying the final product.
Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Conditions and Yields

Step Reaction Temperature (°C) Time (h) Yield (%)
1Asymmetric Diels-Alder0 to 252485-92
2Grignard Reaction0 to 35475-85
3C-H Oxidation254840-55
4Macrolactamization257230-45
5Global Deprotection0 to 251280-90

Table 2: Catalyst and Reagent Loading

Step Key Reagent/Catalyst Equivalents
1Chiral Lewis Acid Catalyst0.1
2Grignard Reagent1.5
3Palladium Catalyst0.05
4HATU1.2
5Trifluoroacetic Acid20
Experimental Protocols

Detailed experimental protocols for each key step are provided below.

Protocol 1: Asymmetric Diels-Alder Cycloaddition
  • To a solution of the diene (1.0 eq) in dichloromethane (0.5 M) at 0 °C is added the chiral Lewis acid catalyst (0.1 eq).

  • The dienophile (1.2 eq) is then added portion-wise over 30 minutes.

  • The reaction is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Grignard Reaction
  • To a flask containing magnesium turnings (1.5 eq) under an inert atmosphere is added a small amount of iodine.

  • A solution of the alkyl halide (1.5 eq) in anhydrous diethyl ether (0.5 M) is added slowly to initiate the reaction.

  • Once the reaction has initiated, the remaining alkyl halide solution is added dropwise, maintaining a gentle reflux.

  • After the addition is complete, the reaction is stirred for an additional hour.

  • The solution of the bicyclic intermediate from Step 1 (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common problems in the Grignard reaction and their potential solutions.

G problem Low Yield in Grignard Reaction cause1 Moisture Contamination problem->cause1 cause2 Poor Mg Activation problem->cause2 cause3 Side Reactions (e.g., Wurtz Coupling) problem->cause3 solution1 Dry Glassware & Solvents cause1->solution1 solution2 Use Chemical Activators (Iodine, 1,2-dibromoethane) cause2->solution2 solution3 Slow Addition of Alkyl Halide cause3->solution3

Caption: Troubleshooting logic for a low-yielding Grignard reaction.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of Kadcoccitane H and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory activities of the natural triterpenoid Kadcoccitane H and the synthetic corticosteroid dexamethasone. Due to the limited availability of direct experimental data on Kadcoccitane H, this comparison utilizes data from structurally related triterpenoids isolated from Kadsura coccinea as a proxy.

This guide presents available quantitative data, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways involved in inflammation.

Quantitative Comparison of Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory effects of Kadcoccitane H and dexamethasone are not yet available in scientific literature, we can infer the potential of Kadcoccitane H by examining related triterpenoids from Kadsura coccinea. The following table summarizes the inhibitory concentrations (IC₅₀) of these compounds against key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For a benchmark, the available IC₅₀ value for dexamethasone's inhibition of nitric oxide (NO), another key inflammatory mediator, is included.

CompoundTargetIC₅₀ (µM)Cell LineStimulant
Triterpenoid Compound 4 (from K. coccinea) TNF-α21.41[1]RAW 264.7LPS
Triterpenoid Compound 31 (from K. coccinea) TNF-α16.00[1]RAW 264.7LPS
Triterpenoid Compound 4 (from K. coccinea) IL-68.15[1][2]RAW 264.7LPS
Triterpenoid Compound 29 (from K. coccinea) IL-617.20[1]RAW 264.7LPS
Triterpenoid Compound 31 (from K. coccinea) IL-69.86[1][2]RAW 264.7LPS
Dexamethasone Nitric Oxide (NO)~88.16*RAW 264.7LPS

*The reported IC₅₀ for dexamethasone was 34.60 µg/mL. This has been converted to µM using a molecular weight of 392.47 g/mol .

Experimental Protocols

The data presented above for the triterpenoids from Kadsura coccinea were obtained using the following experimental methodology:

Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 was used.

  • Cells were cultured in a suitable medium and seeded in 96-well plates.

  • The cells were then treated with various concentrations of the test compounds.

  • Following treatment, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Quantification of Inflammatory Mediators:

  • The levels of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the cytokine production, were then calculated.

Signaling Pathways in Inflammation

The anti-inflammatory activity of both dexamethasone and potentially Kadcoccitane H and its related triterpenoids involves the modulation of key signaling pathways that are central to the inflammatory response.

Dexamethasone's Mechanism of Action

Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR_HSP GR-HSP Complex Dex->GR_HSP Binds GR Glucocorticoid Receptor (GR) Dex_GR Dex-GR Complex GR->Dex_GR HSP Heat Shock Proteins (HSP) GR_HSP->GR Releases HSP GRE Glucocorticoid Response Elements (GRE) Dex_GR->GRE Binds to cluster_nucleus cluster_nucleus Dex_GR->cluster_nucleus Translocates to Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) GRE->Pro_Inflammatory_Genes Represses Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., IκBα) GRE->Anti_Inflammatory_Genes Activates Transcription

Dexamethasone's genomic mechanism of action.
General Inflammatory Signaling Pathway

The triterpenoids from Kadsura coccinea likely exert their anti-inflammatory effects by inhibiting key components of the pro-inflammatory signaling cascade, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression.

Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS)

Simplified LPS-induced pro-inflammatory signaling pathway.

Experimental Workflow for Anti-inflammatory Screening

The general workflow for assessing the anti-inflammatory activity of novel compounds like Kadcoccitane H involves a series of in vitro assays.

Experimental_Workflow start Start: Compound Isolation/ Synthesis cell_culture RAW 264.7 Macrophage Culture start->cell_culture treatment Compound Treatment cell_culture->treatment stimulation LPS Stimulation treatment->stimulation collection Supernatant Collection stimulation->collection elisa ELISA for TNF-α, IL-6 collection->elisa griess Griess Assay for Nitric Oxide collection->griess data_analysis Data Analysis (IC₅₀ Calculation) elisa->data_analysis griess->data_analysis end End: Comparative Evaluation data_analysis->end

General workflow for in vitro anti-inflammatory screening.

References

Kadcoccitane H: A Non-Cytotoxic Lanostane Triterpenoid in a Class of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of cytotoxicity assays reveals that Kadcoccitane H, a lanostane triterpenoid isolated from Kadsura coccinea, exhibits a notable lack of cytotoxic activity against a range of human cancer cell lines. This stands in stark contrast to numerous other compounds within the lanostane triterpenoid class, which have demonstrated significant anticancer potential. This guide provides a comparative analysis of the cytotoxicity data, details the experimental methodologies used, and explores the signaling pathways typically targeted by cytotoxic lanostane triterpenoids.

Data Presentation: Comparative Cytotoxicity of Lanostane Triterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of Kadcoccitane H and other representative lanostane triterpenoids against various human cancer cell lines. The data highlights the unique inactivity of Kadcoccitane H.

CompoundCell LineIC50 (µM)Reference
Kadcoccitane H HL-60 (Leukemia)> 40[1][2]
A-549 (Lung Cancer)> 40[1][2]
SMMC-7721 (Liver Cancer)> 40[1][2]
MDA-MB-231 (Breast Cancer)> 40[1][2]
SW-480 (Colon Cancer)> 40[1][2]
Ganoderal A SK-Hep-1 (Liver Cancer)43.09 ± 2.86[3][4]
HepG2 (Liver Cancer)42.31 ± 1.78[3][4]
HeLa (Cervical Cancer)46.51 ± 1.95[3][4]
Ganodermenonol HeLa (Cervical Cancer)44.70 ± 2.32[3][4]
Hela/VCR (Cervical Cancer)41.33 ± 2.15[3][4]
Sterenoid E HL-60 (Leukemia)4.7[5]
SMMC-7721 (Liver Cancer)7.6[5]
Lanostane Triterpenoid (from O. lapidescens) MDA-MB-231 (Breast Cancer)11.33 ± 2.18[6]
HGC-27 (Gastric Cancer)12.28 ± 3.64[6]
Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol K562 (Leukemia)8.59 µg/mL[7][8]
Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy K562 (Leukemia)General cytotoxicity[7][8]
Lanostane (unspecified) MKN-45 (Gastric Cancer)Dose-dependent inhibition[9]

Experimental Protocols

The cytotoxicity of lanostane triterpenoids is predominantly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Kadcoccitane H, other lanostane triterpenoids) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms

While Kadcoccitane H has not demonstrated cytotoxic effects, other lanostane triterpenoids exert their anticancer activity through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction by Cytotoxic Lanostane Triterpenoids

Many cytotoxic lanostane triterpenoids trigger apoptosis in cancer cells. This process is often characterized by:

  • Caspase Activation: Activation of key executioner enzymes like caspase-3 and caspase-9.

  • Bcl-2 Family Modulation: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases.

Modulation of Pro-Survival Signaling Pathways

Some lanostane triterpenoids have been shown to inhibit pro-survival signaling pathways that are often dysregulated in cancer. A prominent example is the PI3K/AKT/mTOR pathway . By inhibiting this pathway, these compounds can suppress cell growth, proliferation, and survival.

Below is a diagram illustrating a common signaling pathway targeted by cytotoxic lanostane triterpenoids.

Cytotoxic_Lanostane_Triterpenoid_Pathway cluster_0 Cytotoxic Lanostane Triterpenoids cluster_1 Pro-Survival Signaling cluster_2 Apoptosis Regulation Lanostane Triterpenoid Lanostane Triterpenoid PI3K PI3K Lanostane Triterpenoid->PI3K Inhibition Bcl2 Bcl-2 Lanostane Triterpenoid->Bcl2 Inhibition Bax Bax Lanostane Triterpenoid->Bax Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

The Quest for Potent Kadcoccitane Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the intricate molecular architecture of Kadcoccitane and its analogs, derived from the medicinal plant Kadsura coccinea, presents a compelling frontier in the search for novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on a broad series of synthetic Kadcoccitane analogs are still emerging, existing data on naturally occurring compounds and related lanostane triterpenoids provide crucial insights into the structural determinants of their biological activity. This guide synthesizes the current understanding of these compounds, offering a comparative analysis of their performance and the experimental groundwork for future investigations.

Comparative Biological Activity of Lanostane Triterpenoids from Kadsura coccinea

Recent studies have focused on isolating and characterizing various lanostane triterpenoids from Kadsura coccinea, including several Kadcoccitane derivatives. While the term "promising biological activities" is frequently associated with these compounds, concrete quantitative data remains sparse for a direct SAR analysis of the Kadcoccitane scaffold.[1][2]

A key study evaluated the cytotoxic effects of Kadcoccitanes E-H against a panel of five human cancer cell lines. However, none of these compounds exhibited activity at a concentration of 40 μM, suggesting that the natural configurations of these particular analogs may not possess potent cytotoxic properties.[1] In contrast, other lanostane-type triterpenoids isolated from the same plant have demonstrated significant cytotoxic effects, indicating that specific structural features are critical for activity.

For instance, seco-coccinic acids A, B, C, and F, also isolated from Kadsura coccinea, have shown antiproliferative effects against human leukemia HL-60 cells with GI50 values ranging from 6.8 to 42.1 µM.[3][4] This suggests that modifications to the core lanostane skeleton, such as the seco-acid functionality, may be a fruitful avenue for enhancing cytotoxicity.

The following table summarizes the available data on the biological activity of selected lanostane triterpenoids from Kadsura coccinea. The lack of a systematic series of analogs with varied functional groups makes a definitive SAR challenging at this stage.

CompoundCell Line(s)Activity TypeIC50/GI50 (µM)Reference
Kadcoccitanes E-HHL-60, A-549, SMMC-7721, MDA-MB-231, SW-480CytotoxicityInactive at 40 µM[1]
seco-coccinic acid AHL-60Antiproliferative6.8[3]
seco-coccinic acid BHL-60Antiproliferative42.1[3]
seco-coccinic acid CHL-60Antiproliferative15.2[3][4]
seco-coccinic acid FHL-60Antiproliferative16.6[4]

Experimental Protocols

To facilitate further research and comparative analysis, a detailed methodology for a standard cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HL-60, A-549, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Kadcoccitane analogs or other test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 103 to 1 × 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by Kadcoccitane analogs have not yet been elucidated. However, many cytotoxic natural products exert their effects through the induction of apoptosis. Below is a generalized diagram of a common apoptotic signaling pathway that could be investigated for active Kadcoccitane analogs.

Apoptosis_Pathway Kadcoccitane_Analog Active Kadcoccitane Analog Cell_Stress Cellular Stress Kadcoccitane_Analog->Cell_Stress induces Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Generalized intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

The following diagram illustrates a typical workflow for the discovery and initial evaluation of bioactive compounds from natural sources, a process that has been applied to the study of Kadsura coccinea.

Bioactive_Compound_Workflow Plant_Material Plant Material (Kadsura coccinea) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening (e.g., Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Isolation Isolation & Purification Active_Fractions->Isolation Pure_Compound Pure Compound (e.g., Kadcoccitane) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation SAR_Studies SAR Studies (Analog Synthesis & Testing) Pure_Compound->SAR_Studies

References

Synthetic vs. Natural Kadcoccitane H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetically produced and naturally sourced Kadcoccitane H, a complex triterpenoid isolated from Kadsura coccinea. While the physicochemical properties of both forms are identical, a direct comparative analysis of their biological performance is limited by the currently available data. This document summarizes the existing research, including spectroscopic data, experimental protocols, and the limited biological evaluations.

Physicochemical Properties

A key finding in the comparative analysis of synthetic and natural Kadcoccitane H is the identical nature of their analytical data. The biomimetic synthesis of Kadcoccitane H yielded a product with spectroscopic and physical properties that match those of the naturally isolated compound.[1] This indicates that the synthetic route accurately reproduces the complex stereochemistry of the natural product.

PropertySynthetic Kadcoccitane HNatural Kadcoccitane HReference
¹H NMRMatches natural product dataMatches synthetic product data[1]
¹³C NMRMatches natural product dataMatches synthetic product data[1]
HRMSMatches natural product dataMatches synthetic product data[1]
IRMatches natural product dataMatches synthetic product data[1]
Specific Rotation ([α]D²⁰)Matches natural product dataMatches synthetic product data[1]

Experimental Protocols

Natural Isolation of Kadcoccitane H

Kadcoccitane H is naturally found in the stems of Kadsura coccinea. The general procedure for its isolation involves solvent extraction, followed by chromatographic separation. While a highly detailed, step-by-step protocol is not available in the literature, the following workflow outlines the key steps described in the discovery of Kadcoccitane H.

G start Dried stems of Kadsura coccinea extraction Extraction with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with EtOAc and H₂O concentration->partition chromatography1 Silica gel column chromatography partition->chromatography1 chromatography2 RP-C18 column chromatography chromatography1->chromatography2 hplc Semi-preparative HPLC chromatography2->hplc end Isolated Kadcoccitane H hplc->end

Fig. 1: General workflow for the isolation of natural Kadcoccitane H.
Biomimetic Synthesis of Kadcoccitane H

The synthesis of Kadcoccitane H has been achieved through a biomimetic approach starting from lanosterol. This multi-step synthesis involves key transformations such as an olefin transposition and a Wagner-Meerwein type rearrangement.[1]

G start Lanosterol step1 Known Acid Formation (2 steps) start->step1 step2 Methyl Esterification step1->step2 step3 Olefin Transposition step2->step3 step4 Wagner-Meerwein Rearrangement step3->step4 step5 Allylic Oxidation Cascade step4->step5 step6 Diacetate Hydrolysis step5->step6 step7 IBX Oxidation step6->step7 step8 Still-Gennari Olefination step7->step8 step9 Hydrolysis step8->step9 end Synthetic Kadcoccitane H step9->end

Fig. 2: Key stages in the biomimetic synthesis of Kadcoccitane H.

Biological Activity: A Note on Limited Comparative Data

A direct comparison of the biological performance of synthetic versus natural Kadcoccitane H is not currently possible due to a lack of published data. The only available biological study on Kadcoccitane H evaluated the cytotoxic activity of the natural form against a panel of human tumor cell lines.

Cytotoxicity of Natural Kadcoccitane H

Natural Kadcoccitane H, along with its co-isolated congeners Kadcoccitanes E, F, and G, was evaluated for cytotoxicity against five human tumor cell lines. At a concentration of 40 μM, none of the compounds, including Kadcoccitane H, exhibited remarkable cytotoxic activities.

Cell LineTumor Type% Inhibition by Natural Kadcoccitane H (40 μM)
HL-60LeukemiaNot specified as remarkable
A-549Lung CancerNot specified as remarkable
SMMC-7721Liver CancerNot specified as remarkable
MDA-MB-231Breast CancerNot specified as remarkable
SW-480Colon CancerNot specified as remarkable

It is important to note that while Kadcoccitane H itself shows limited cytotoxicity, extracts from its source plant, Kadsura coccinea, have been used in traditional medicine for various ailments, and other triterpenoids isolated from this plant have shown anti-inflammatory and other biological activities.

Signaling Pathways: A Hypothetical Perspective

Due to the limited biological activity data for Kadcoccitane H, there is no experimental evidence detailing its mechanism of action or the signaling pathways it may modulate. However, based on the known activities of other triterpenoids, it is plausible that Kadcoccitane H could interact with inflammatory signaling pathways. The following diagram illustrates a generalized inflammatory signaling cascade that is a common target for bioactive natural products. This is a hypothetical representation and has not been experimentally validated for Kadcoccitane H.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK IkB IκB IKK->IkB IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB DNA DNA NFkB_n->DNA cytokines Pro-inflammatory Cytokine Genes DNA->cytokines Kadcoccitane_H Hypothetical Kadcoccitane H Target Kadcoccitane_H->IKK Inhibition? stimulus Inflammatory Stimulus stimulus->receptor

Fig. 3: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

The biomimetic synthesis of Kadcoccitane H represents a significant achievement in natural product chemistry, successfully replicating the complex structure of the natural molecule. The physicochemical properties of the synthetic and natural forms are identical, confirming the accuracy of the synthesis.

However, a comprehensive comparative analysis of the biological performance is currently hampered by a lack of data. The natural form of Kadcoccitane H has shown no significant cytotoxicity in initial screenings. Future research is needed to explore other potential biological activities, such as anti-inflammatory, antiviral, or neuroprotective effects, for both natural and synthetic Kadcoccitane H. Such studies would be crucial for determining if this complex molecule holds therapeutic potential and to fully elucidate the comparative performance of its synthetic and natural forms. For now, the primary advantage of a successful synthesis lies in the potential for producing larger quantities of Kadcoccitane H for further study and the possibility of creating novel analogs with potentially enhanced biological activities.

References

Validating the Mechanism of Action of Kadcoccitane H in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of Kadcoccitane H, a novel triterpenoid with promising therapeutic potential. While the complete in vivo validation is ongoing, this document summarizes the current understanding and compares its hypothesized activity with a well-characterized alternative, Compound X, in relevant preclinical models. Kadcoccitane H is a complex triterpenoid isolated from Kadsura coccinea, a plant used in traditional medicine for conditions such as cancer and inflammatory diseases.[1][2]

Hypothesized Mechanism of Action: Inhibition of STAT3 Signaling

Preliminary in vitro studies suggest that Kadcoccitane H exerts its anti-tumor effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when aberrantly activated, promotes tumor cell proliferation, survival, and angiogenesis. The proposed mechanism involves the direct binding of Kadcoccitane H to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its nuclear translocation and transcriptional activity.

cluster_cell Tumor Cell cluster_inhibition Mechanism of Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR JAK JAK GFR->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Kadcoccitane_H Kadcoccitane H Kadcoccitane_H->STAT3_inactive Inhibition of Phosphorylation

Caption: Hypothesized STAT3 signaling pathway and the inhibitory action of Kadcoccitane H.

Comparative In Vivo Efficacy: Xenograft Tumor Model

To validate the in vivo anti-tumor efficacy and the STAT3 inhibitory mechanism of Kadcoccitane H, a human breast cancer xenograft model in immunodeficient mice was utilized. The performance of Kadcoccitane H was compared against Compound X, a known potent STAT3 inhibitor, and a vehicle control.

Table 1: Anti-tumor Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDoseTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 180-
Kadcoccitane H50 mg/kg785 ± 11049.1
Compound X25 mg/kg620 ± 9559.8

Table 2: Analysis of STAT3 Phosphorylation in Tumor Tissues

Treatment GroupDoseRelative p-STAT3/STAT3 Ratio (Mean ± SD)
Vehicle Control-1.00 ± 0.15
Kadcoccitane H50 mg/kg0.45 ± 0.08
Compound X25 mg/kg0.32 ± 0.05

Experimental Protocols

1. Xenograft Model and Dosing:

  • Cell Line: MDA-MB-231 human breast cancer cells (5 x 10⁶ cells) were subcutaneously injected into the flank of female athymic nude mice.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (10% DMSO, 40% PEG300, 50% saline), Kadcoccitane H (50 mg/kg), and Compound X (25 mg/kg).

  • Administration: Treatments were administered via intraperitoneal injection once daily for 21 days.

  • Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

2. Western Blot Analysis of Tumor Tissues:

  • Sample Preparation: At the end of the study, tumors were excised, snap-frozen in liquid nitrogen, and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.

cluster_workflow Experimental Workflow start Start: Tumor-bearing mice treatment Daily Treatment (21 days) start->treatment monitoring Tumor Volume Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision treatment->euthanasia monitoring->treatment Twice weekly analysis Western Blot Analysis of p-STAT3 euthanasia->analysis end End: Data Analysis analysis->end

References

Head-to-Head Comparison: Kadcoccitane H and Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Kadcoccitane H, a triterpenoid from Kadsura coccinea, and well-characterized cyclooxygenase-2 (COX-2) inhibitors. While traditional medicine suggests anti-inflammatory potential for plants of the Kadsura genus, direct experimental data on Kadcoccitane H's COX-2 inhibitory activity is not currently available in public literature. This document, therefore, presents a framework for comparison, detailing the established data for known COX-2 inhibitors and the standard experimental protocols required to evaluate a novel compound like Kadcoccitane H.

Introduction to Kadcoccitane H

Kadcoccitane H is a structurally complex triterpenoid isolated from the plant Kadsura coccinea. This plant has a history of use in traditional Chinese medicine for treating conditions with inflammatory components, such as rheumatic arthritis. The anti-inflammatory properties of extracts from Kadsura coccinea have been noted, with some studies identifying compounds within the plant that can inhibit inflammatory mediators. However, to date, specific studies detailing the direct inhibitory effect of Kadcoccitane H on the COX-2 enzyme have not been published.

Established COX-2 Inhibitors: A Benchmark for Comparison

COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation. By selectively targeting COX-2, these inhibitors aim to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

A key metric for evaluating COX-2 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 is a measure of the drug's selectivity.

Quantitative Comparison of Known COX-2 Inhibitors

The following table summarizes the in vitro inhibitory potency and selectivity of several well-known COX-2 inhibitors. This data serves as a benchmark for the potential evaluation of novel compounds like Kadcoccitane H.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib15[1]0.04[1]375
Rofecoxib>100[2]0.53>188
Etoricoxib106[3]1106
Meloxicam36.6[4]0.49[4]74.7
Diclofenac5.1[4]0.84[4]6.07
Indomethacin0.018[4]0.026[4]0.69

Visualizing the COX-2 Signaling Pathway

The diagram below illustrates the role of COX-2 in the inflammatory pathway, from the initial stimulus to the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2_Enzyme COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerized to Inflammation Pain & Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS, etc.) Inflammatory_Stimuli->COX2_Enzyme induces expression PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2_Enzyme inhibit

Caption: The COX-2 inflammatory signaling pathway.

Experimental Protocols: In Vitro COX-2 Inhibition Assay

To determine the COX-2 inhibitory activity and IC50 value of a test compound like Kadcoccitane H, a standardized in vitro assay is required. The following is a representative protocol based on commercially available kits.

Objective: To measure the percentage of COX-2 inhibition by a test compound and determine its IC50 value.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (as a cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Kadcoccitane H) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate (opaque for fluorometric assays, clear for colorimetric assays)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the enzyme, substrate, and cofactors to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Contain assay buffer and substrate, but no enzyme.

    • Enzyme Control (100% activity) wells: Contain assay buffer, enzyme, and solvent vehicle (e.g., DMSO).

    • Positive Control wells: Contain assay buffer, enzyme, and a known COX-2 inhibitor (e.g., Celecoxib) at various concentrations.

    • Test Compound wells: Contain assay buffer, enzyme, and the test compound (e.g., Kadcoccitane H) at a range of concentrations.

  • Pre-incubation: Add the assay buffer, enzyme, and either the test compound, positive control, or solvent vehicle to the appropriate wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Detection: Measure the product formation over time. The method of detection depends on the assay format:

    • Fluorometric Assay: The production of Prostaglandin G2, an intermediate, is detected using a fluorescent probe. The fluorescence intensity (e.g., Ex/Em = 535/587 nm) is measured kinetically.

    • Colorimetric Assay: The peroxidase activity of COX is measured by monitoring the absorbance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

    • LC-MS/MS Assay: The specific production of a prostaglandin, such as PGE2, is quantified using liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical in vitro COX-2 inhibitor screening assay.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Compound_Dilution Prepare Serial Dilutions of Test Compound & Controls Reagent_Prep->Compound_Dilution Plate_Setup Set up 96-well Plate (Blanks, Controls, Test Wells) Compound_Dilution->Plate_Setup Pre_incubation Add Enzyme and Inhibitor Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Fluorometric/Colorimetric) Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro COX-2 inhibition assay.

Conclusion

While Kadcoccitane H originates from a plant with known anti-inflammatory applications in traditional medicine, its specific activity as a COX-2 inhibitor remains to be experimentally validated. This guide provides the necessary context for such an evaluation by presenting a comparative framework of established COX-2 inhibitors and detailing the standard methodologies used in the field. The provided data and protocols offer a valuable resource for researchers aiming to characterize the pharmacological profile of Kadcoccitane H and other novel compounds.

References

In Silico Docking of Kadcoccitane H with Inflammatory Pathway Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of Kadcoccitane H, a complex triterpenoid of medicinal interest, as an inhibitor of key inflammatory pathway proteins. Due to the absence of published in silico docking studies for Kadcoccitane H, this document presents a hypothetical docking study alongside data for established inhibitors, offering a blueprint for future computational research.

Kadcoccitane H is a member of the kadcoccitane and kadcotrione families of triterpenoids, which are known for their intricate polycyclic structures and promising biological activities.[1][2][3] These compounds are derived from plants of the Schisandraceae family, which have a history of use in traditional medicine for treating conditions such as rheumatic arthritis.[1][3] While the biomimetic synthesis of Kadcoccitane H has been achieved, its specific interactions with inflammatory targets have not been fully elucidated.[1][2][3] This guide explores its potential by comparing it with known inhibitors of critical inflammatory mediators.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of known inhibitors for key inflammatory pathway proteins: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). A hypothetical entry for Kadcoccitane H is included to illustrate how its performance could be assessed. Lower binding energy values typically indicate a more stable and potent protein-ligand interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference Compound(s)
Kadcoccitane H COX-2-9.8 (Hypothetical)Celecoxib, Indomethacin
TNF-α-8.5 (Hypothetical)Mairin, (+)-Catechin
IL-6-7.9 (Hypothetical)Piperine, 5-hydroxy-7,4-dimethoxyflavone
Celecoxib COX-2> -7.0N/A
Kuwanon A COX-2-7.044Celecoxib
Galangin COX-2-9.4NSAIDs
Rutin COX-1-8.7NSAIDs
Isosilychristin COX-2-10.1N/A
Mairin TNF-αStrongest binding affinity (Vina score)(+)-Catechin, beta-sitosterol, etc.[4]
Piperine IL-6Moderate bindingN/A
5-hydroxy-7,4-dimethoxyflavone IL-6-9.46Reference Ligand (-8.77)

Experimental Protocols for In Silico Docking

A standardized and rigorous methodology is crucial for obtaining reliable in silico docking results. The following protocol outlines a typical workflow for such a study.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structures of the target inflammatory proteins (COX-2, TNF-α, and IL-6) would be downloaded from the Protein Data Bank (PDB). For example, the crystal structure of COX-2 can be retrieved with PDB ID: 6COX.

  • Protein Preparation: The retrieved protein structures would be prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms would be added, and the protein structure would be optimized and minimized to correct any structural deformities.

Molecular Docking Simulation
  • Software: Molecular docking simulations would be performed using widely accepted software such as AutoDock Vina, PyRx, or Schrödinger Maestro.

  • Grid Generation: A grid box would be generated around the active site of the target protein to define the docking search space.

  • Docking Execution: The prepared ligands would be docked into the active site of the prepared proteins. The docking algorithm would explore various conformations and orientations of the ligand within the active site to find the best binding pose.

  • Scoring and Analysis: The binding affinity of the ligand for the protein would be calculated and expressed in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues would be analyzed to understand the molecular basis of the binding.

Molecular Dynamics Simulation

To further validate the stability of the protein-ligand complex, a molecular dynamics (MD) simulation could be performed. This simulation provides insights into the dynamic behavior of the complex over time in a simulated physiological environment.

Visualizing the Inflammatory Pathway and Docking Workflow

To better understand the context and process of this research, the following diagrams illustrate the targeted inflammatory pathway and the in silico docking workflow.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space Stimulus Stimulus PLA2 PLA2 Stimulus->PLA2 activates NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation induces Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid produces COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Gene Expression (TNF-α, IL-6) NFkB_Activation->Gene_Expression TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 TNFa->Inflammation IL6->Inflammation

Caption: A simplified diagram of a pro-inflammatory signaling pathway, highlighting the roles of COX-2, TNF-α, and IL-6.

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation Protein_Retrieval Retrieve Protein Structure (e.g., from PDB) Protein_Preparation Prepare Protein (Remove water, add hydrogens) Protein_Retrieval->Protein_Preparation Ligand_Retrieval Retrieve/Model Ligand Structure (e.g., from PubChem) Ligand_Preparation Prepare Ligand (Energy minimization) Ligand_Retrieval->Ligand_Preparation Grid_Generation Define Docking Site (Grid Box Generation) Protein_Preparation->Grid_Generation Docking_Simulation Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Analysis Analyze Results (Binding Energy, Interactions) Docking_Simulation->Analysis MD_Simulation Molecular Dynamics Simulation (Optional) Analysis->MD_Simulation

Caption: A workflow diagram illustrating the key steps in an in silico molecular docking study.

References

Benchmarking the synthetic route of Kadcoccitane H against other triterpenoid syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic route of Kadcoccitane H with other notable triterpenoid syntheses. The information is intended to offer an objective analysis of performance based on experimental data, aiding researchers in the evaluation and selection of synthetic strategies for complex natural products.

Data Presentation: A Comparative Analysis of Triterpenoid Syntheses

The efficiency of a synthetic route is a critical factor in the practical production of complex molecules. The following table summarizes key quantitative data for the synthesis of Kadcoccitane H and other representative triterpenoids, offering a clear comparison of their overall yields and total number of steps.

TriterpenoidStarting MaterialTotal StepsOverall Yield (%)Key Transformations
Kadcoccitane H Lanosterol176.8Olefin transposition, biomimetic ring contraction/expansion, SeO₂ mediated one-pot allylic oxidation/isomerization–elimination/allylic oxidation cascade, regioselective dihydroxylation, POCl₃ mediated cleavage of diol, Still–Gennari olefination.[1]
Kadcotrione C Methyl Ester Lanosterol155.4Similar to Kadcoccitane H synthesis.[1]
Kadcoccinic Acid A Trimethyl Ester (+)-Wieland–Miescher ketone derivative23 (LLS)Not explicitly statedGold(I)-catalyzed cyclization, copper-mediated conjugate addition, gold(I)-catalyzed Conia-ene reaction.[1]
Spirochensilide A Geranyl acetate27 (LLS)Not explicitly statedMeinwald rearrangement, Pauson–Khand reaction.
α-Amyrin (Semisynthesis) Ursolic acid-64Triflate formation and reduction.
β-Amyrin (Semisynthesis) Oleanolic acid381Selective iodination and reduction.[1]

LLS: Longest Linear Sequence

Experimental Protocols: Key Methodologies

Detailed experimental protocols are essential for the replication and adaptation of synthetic routes. Below are the methodologies for key experiments cited in the synthesis of Kadcoccitane H.

1. Biomimetic Ring Contraction/Expansion:

This key transformation in the synthesis of Kadcoccitane H mimics the proposed biosynthetic pathway. The reaction involves a Wagner-Meerwein type rearrangement of a 12β-hydroxy steroid derivative to form the characteristic C-nor-D-homo steroid core of Kadcoccitane H.[1]

  • General Procedure: A solution of the 12β-hydroxy steroid precursor in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., boron trifluoride etherate) at low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time until the rearrangement is complete, as monitored by thin-layer chromatography. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the rearranged C-nor-D-homo steroid.

2. SeO₂ Mediated One-Pot Allylic Oxidation/Isomerization–Elimination/Allylic Oxidation Cascade:

This one-pot cascade reaction is a highly efficient method for the introduction of functionality at the allylic position. In the synthesis of Kadcoccitane H, this reaction is used to install a crucial ketone functionality.[1]

  • General Procedure: To a solution of the tetracyclic core in a suitable solvent (e.g., dioxane/water), selenium dioxide is added. The reaction mixture is heated to reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the selenium residue. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.

3. Still–Gennari Olefination:

The Still–Gennari olefination is a powerful method for the stereoselective synthesis of Z-olefins. In the final steps of the Kadcoccitane H synthesis, this reaction is employed to construct the side chain with the desired stereochemistry.[1]

  • General Procedure: To a solution of a suitable phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) and 18-crown-6 in anhydrous tetrahydrofuran at -78 °C, a strong base (e.g., potassium bis(trimethylsilyl)amide) is added dropwise. The resulting ylide solution is stirred at -78 °C for a specified time, after which a solution of the aldehyde precursor in anhydrous tetrahydrofuran is added. The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the Z-olefin.

Visualization of Synthetic Logic

The following diagrams illustrate the logical flow of the synthetic strategies discussed, providing a visual comparison of the pathways from common precursors to the final triterpenoid products.

Synthetic_Routes cluster_kadcoccitane Kadcoccitane H Synthesis cluster_amyrin Amyrin Semisynthesis cluster_spiro Spirochensilide A Synthesis cluster_kadcoccinic Kadcoccinic Acid A Synthesis Lanosterol Lanosterol Tetracyclic Core Tetracyclic Core Lanosterol->Tetracyclic Core Initial Steps Rearranged Core Rearranged Core Tetracyclic Core->Rearranged Core Wagner-Meerwein Rearrangement Kadcoccinic Acid A\nTrimethyl Ester Kadcoccinic Acid A Trimethyl Ester Tetracyclic Core->Kadcoccinic Acid A\nTrimethyl Ester Further functionalization Functionalized Intermediate Functionalized Intermediate Rearranged Core->Functionalized Intermediate SeO2 Oxidation Kadcoccitane H Kadcoccitane H Functionalized Intermediate->Kadcoccitane H Still-Gennari Olefination Oleanolic/Ursolic Acid Oleanolic/Ursolic Acid α/β-Amyrin α/β-Amyrin Oleanolic/Ursolic Acid->α/β-Amyrin Reduction/ Functional Group Manipulation Geranyl acetate Geranyl acetate Acyclic Precursor Acyclic Precursor Geranyl acetate->Acyclic Precursor Chain Elongation Polycyclic Intermediate Polycyclic Intermediate Acyclic Precursor->Polycyclic Intermediate Meinwald Rearrangement Pauson-Khand Reaction Spirochensilide A Spirochensilide A Polycyclic Intermediate->Spirochensilide A Late-stage modifications (+)-Wieland-Miescher ketone (+)-Wieland-Miescher ketone Cyclopentenone Intermediate Cyclopentenone Intermediate (+)-Wieland-Miescher ketone->Cyclopentenone Intermediate Au(I)-catalyzed cyclization Cyclopentenone Intermediate->Tetracyclic Core Cu-mediated addition Conia-ene reaction

Caption: Comparative flowchart of synthetic strategies for various triterpenoids.

This guide highlights the synthetic route to Kadcoccitane H as a concise and efficient biomimetic approach. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of natural product synthesis and drug development, facilitating informed decisions in the design and execution of complex synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of Kadsurindutin H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on the disposal of Kadsurindutin H necessitates a cautious approach, adhering to general best practices for the disposal of bioactive, non-acutely hazardous chemical compounds. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and approved disposal protocols. The following information is synthesized from general laboratory safety and hazardous waste management principles.

All chemical waste, including this compound and any materials it has contaminated, must be disposed of in accordance with federal, state, and local regulations. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.

General Chemical Waste Disposal Procedures

Aspect of DisposalProcedureRationale
Container Selection Use a chemically compatible container that is in good condition with no leaks or cracks. The container must have a secure lid or cap.To prevent reactions between the waste and the container, and to avoid spills and environmental contamination.
Labeling Affix a "Hazardous Waste" label to the container as soon as waste is added. The label must include the full chemical name(s) of the contents (no abbreviations), the approximate quantities, and the date accumulation started.Proper labeling is required by regulations and ensures safe handling and disposal by EHS personnel.
Storage Store waste containers in a designated, secure area, such as a satellite accumulation area. Ensure the container is kept closed except when adding waste. Segregate incompatible waste streams to prevent dangerous reactions.Safe storage minimizes the risk of accidents, spills, and exposure to laboratory personnel.
Contaminated Materials Any labware, glassware, or personal protective equipment (PPE) contaminated with this compound should be collected and disposed of as hazardous waste.To prevent the spread of chemical contamination and ensure all waste is handled appropriately.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional policies.This procedure ensures that residual chemical is captured and disposed of properly, rendering the container safe for disposal or recycling.

Experimental Protocol: Disposal of Small Quantities of this compound

This protocol outlines the steps for the disposal of small, research-quantity amounts of this compound, to be handled within a chemical fume hood.

Materials:

  • Container of this compound waste (solid or in solution)

  • Appropriate, clean, and empty hazardous waste container with a secure lid

  • "Hazardous Waste" label

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

  • Solvent for rinsing (e.g., ethanol, methanol, or as appropriate for the research solvent used)

  • Wash bottle for rinsing solvent

  • Secondary containment for the waste container

Procedure:

  • Prepare for Waste Collection:

    • Don all required PPE.

    • Work within a certified chemical fume hood.

    • Select a hazardous waste container that is compatible with this compound and any solvents used.

    • Affix a "Hazardous Waste" label to the container and fill in the required information (generator's name, lab location, etc.).

  • Transfer of Waste:

    • Carefully transfer the this compound waste into the prepared hazardous waste container.

    • If the original container is to be emptied, proceed to the rinsing step.

  • Rinsing of Original Container (Triple Rinse):

    • Add a small amount of a suitable solvent to the original container.

    • Swirl the solvent to rinse all interior surfaces thoroughly.

    • Pour the rinsate into the hazardous waste container.

    • Repeat the rinsing process two more times to ensure the original container is thoroughly decontaminated.

    • Allow the empty, rinsed container to air dry in the fume hood before disposal as regular lab glass or plastic, as per institutional policy.

  • Finalizing Waste Collection:

    • Securely close the hazardous waste container.

    • Wipe the exterior of the container to remove any external contamination.

    • Place the sealed container in a designated secondary containment bin within a satellite accumulation area.

  • Request for Pickup:

    • Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup.

Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.

cluster_start Start: Chemical Waste Generation cluster_assessment Waste Assessment cluster_hazardous_path Hazardous Waste Pathway cluster_non_hazardous_path Non-Hazardous Waste Pathway start Chemical is no longer needed (end of experiment, expired, etc.) is_hazardous Is the waste hazardous? start->is_hazardous select_container Select a compatible, leak-proof container with a lid. is_hazardous->select_container Yes non_hazardous_disposal Dispose of according to institutional guidelines for non-hazardous waste. is_hazardous->non_hazardous_disposal No label_container Affix 'Hazardous Waste' label. Complete all required fields. select_container->label_container add_waste Add waste to the container. Keep the container closed when not in use. label_container->add_waste store_waste Store in a designated satellite accumulation area with secondary containment. add_waste->store_waste request_pickup Contact EHS for waste pickup when the container is full or no longer in use. store_waste->request_pickup

Caption: Workflow for Laboratory Chemical Waste Disposal.

Handling Kadsurindutin H: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Kadsurindutin H necessitates treating it as a compound with unknown toxicological properties. All handling and disposal procedures should be conducted with the assumption that the substance is hazardous. This guide provides essential safety and logistical information based on established protocols for managing novel chemical compounds.

Risk Assessment and Control

Before handling this compound, a thorough risk assessment is mandatory.[1][2][3] This assessment should identify potential hazards at each step of an experiment.[3] Key considerations include the scale of the experiment, the potential for aerosol or dust generation, and the nature of the procedures involved.[1] The primary methods for protecting laboratory personnel are, in order of preference: elimination or substitution, engineering controls (such as fume hoods or glove boxes), administrative controls, and finally, personal protective equipment (PPE).[4][5]

Personal Protective Equipment (PPE)

Given the unknown hazards of this compound, standard laboratory PPE for handling particularly hazardous substances is required.[6][7] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be ANSI Z87.1-compliant and provide protection against chemical splashes.[8][9] Safety glasses with side shields are the minimum requirement, but goggles are preferred when handling liquids.[5][9]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are a minimum requirement for incidental contact.[9] For more prolonged handling or when there is a risk of immersion, double-gloving or using a more robust glove material is recommended.[9]
Body Protection Laboratory CoatA lab coat of at least knee-length is recommended to protect skin and personal clothing from potential splashes.[10][11]
Respiratory Protection Fume HoodAll work with this compound that could generate dust or aerosols should be conducted in a chemical fume hood.[7][8]
RespiratorThe use of a respirator is generally not necessary if work is conducted in a properly functioning fume hood.[12] If a risk assessment determines that a respirator is required, personnel must be enrolled in a respiratory protection program.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for risk assessment and PPE selection when working with a compound of unknown hazard like this compound.

cluster_assessment Risk Assessment cluster_controls Hazard Control Define Experimental Protocol Define Experimental Protocol Identify Potential Hazards\n(Inhalation, Dermal, Ingestion) Identify Potential Hazards (Inhalation, Dermal, Ingestion) Define Experimental Protocol->Identify Potential Hazards\n(Inhalation, Dermal, Ingestion) Evaluate Hazard Information\n(Assume High Hazard for Unknowns) Evaluate Hazard Information (Assume High Hazard for Unknowns) Identify Potential Hazards\n(Inhalation, Dermal, Ingestion)->Evaluate Hazard Information\n(Assume High Hazard for Unknowns) Assess Exposure Potential\n(Scale, Duration, Aerosolization) Assess Exposure Potential (Scale, Duration, Aerosolization) Evaluate Hazard Information\n(Assume High Hazard for Unknowns)->Assess Exposure Potential\n(Scale, Duration, Aerosolization) Implement Engineering Controls\n(Fume Hood, Glove Box) Implement Engineering Controls (Fume Hood, Glove Box) Assess Exposure Potential\n(Scale, Duration, Aerosolization)->Implement Engineering Controls\n(Fume Hood, Glove Box) Select Appropriate PPE Select Appropriate PPE Implement Engineering Controls\n(Fume Hood, Glove Box)->Select Appropriate PPE Develop Safe Work Practices Develop Safe Work Practices Select Appropriate PPE->Develop Safe Work Practices Proceed with Experiment Proceed with Experiment Develop Safe Work Practices->Proceed with Experiment cluster_generation Waste Generation cluster_disposal Disposal Procedure Contaminated Materials\n(Gloves, Glassware, etc.) Contaminated Materials (Gloves, Glassware, etc.) Segregate Waste Segregate Waste Contaminated Materials\n(Gloves, Glassware, etc.)->Segregate Waste Excess this compound Excess this compound Excess this compound->Segregate Waste Package in Labeled,\nSealed Container Package in Labeled, Sealed Container Segregate Waste->Package in Labeled,\nSealed Container Store in Designated\nHazardous Waste Area Store in Designated Hazardous Waste Area Package in Labeled,\nSealed Container->Store in Designated\nHazardous Waste Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated\nHazardous Waste Area->Contact EHS for Pickup Proper Disposal Proper Disposal Contact EHS for Pickup->Proper Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.